HJ445A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H27N7O2 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide |
InChI |
InChI=1S/C24H27N7O2/c1-3-22-28-23(18-9-11-21(33-2)12-10-18)31(29-22)20-8-6-7-19(17-20)24(32)25-13-4-5-16-30-26-14-15-27-30/h6-12,14-15,17H,3-5,13,16H2,1-2H3,(H,25,32) |
InChIキー |
URMOEUMTLANRDL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCN4N=CC=N4 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of HJ445A: A Technical Guide to a Novel Myoferlin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJ445A is a potent and selective small molecule inhibitor of Myoferlin (MYOF), a ferlin family protein implicated in multiple cellular processes critical for cancer progression, including cell proliferation, migration, and survival. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its direct molecular target, downstream signaling effects, and its efficacy in preclinical models of gastric cancer. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of its therapeutic potential.
Introduction to Myoferlin (MYOF)
Myoferlin is a large, multi-domain transmembrane protein that plays a crucial role in membrane trafficking, vesicle fusion, and receptor recycling. Its overexpression has been linked to the progression of various cancers, including gastric cancer. MYOF contributes to tumor pathogenesis by promoting cell proliferation, enhancing cell migration and invasion through processes like epithelial-mesenchymal transition (EMT), and facilitating angiogenesis. The C2D domain of MYOF is a key functional region involved in its protein-protein interactions and subsequent signaling activities.
This compound: A Potent and Selective MYOF Inhibitor
This compound has been identified as a highly potent and selective inhibitor of MYOF.[1][2] Its primary mechanism of action is the direct binding to the MYOF-C2D domain.[1][2] This interaction disrupts the normal function of MYOF, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and progression.
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (KD) | 0.17 μM | MYOF-C2D domain | [1][2] |
| IC50 (Proliferation) | 0.16 μM | MGC803 (Gastric Cancer) | [1] |
| 0.14 μM | MKN45 (Gastric Cancer) | [1] | |
| Apoptosis Induction | 3.1% to 54.0% | Gastric Cancer Cells (0 to 0.8 μM) | [2] |
Signaling Pathways Modulated by this compound
The inhibition of MYOF by this compound triggers significant alterations in key signaling pathways that are fundamental to the malignant phenotype of cancer cells. The primary consequence of MYOF inhibition is the suppression of pathways that drive cell proliferation, migration, and survival.
Inhibition of Proliferation and Colony Formation
This compound potently represses the proliferation of gastric cancer cells.[1] This anti-proliferative effect is further evidenced by its ability to inhibit the colony formation of MKN45 cells in a concentration-dependent manner.[2]
Reversal of Epithelial-Mesenchymal Transition (EMT)
A critical aspect of this compound's mechanism is its ability to prevent the migration of gastric cancer cells by reversing the EMT process.[2] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. By inhibiting MYOF, this compound likely disrupts the signaling cascades that maintain the mesenchymal state, thereby reducing the metastatic potential of cancer cells.
Caption: Mechanism of action of this compound, from molecular target to cellular effects.
Induction of Apoptosis
This compound efficiently induces apoptosis in gastric cancer cells.[2] The apoptotic rates were observed to increase in a dose-dependent manner, with a significant increase at concentrations of 0.4 μM and 0.8 μM.[2] This suggests that MYOF plays a pro-survival role in gastric cancer cells, and its inhibition by this compound reactivates the programmed cell death machinery.
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been demonstrated in a gastric cancer xenograft model.[2] Administration of this compound at doses of 15 and 30 mg/kg/day resulted in significant antitumor efficacy, highlighting its potential as a therapeutic agent for gastric cancer.[2]
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: MGC803 and MKN45 human gastric cancer cell lines.
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours). Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a BrdU incorporation assay. The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Apoptosis Assay
-
Method: Gastric cancer cells are treated with increasing concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, and 0.8 μM) for a defined time period (e.g., 48 hours). The cells are then harvested, washed with cold PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified by flow cytometry.
In Vivo Gastric Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure: A suspension of human gastric cancer cells (e.g., MKN45) is subcutaneously injected into the flank of the mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered daily (e.g., via intraperitoneal injection) at specified doses (e.g., 15 and 30 mg/kg). The control group receives a vehicle solution. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of gastric cancer. Its well-defined mechanism of action, centered on the potent and selective inhibition of the MYOF-C2D domain, leads to the suppression of key oncogenic processes including cell proliferation and migration, and the induction of apoptosis. The significant in vivo antitumor efficacy of this compound further underscores its potential for clinical development. Future research should focus on elucidating the detailed molecular interactions within the MYOF-regulated signaling pathways and exploring the efficacy of this compound in a broader range of cancer models.
References
HJ445A: A Potent Myoferlin Inhibitor for Gastric Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HJ445A is a potent and selective small-molecule inhibitor of myoferlin (MYOF), a transmembrane protein implicated in the progression of various cancers, including gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C24H27N7O2.[1] Its structure is characterized by a central benzene (B151609) ring substituted with a triazole-containing side chain and an ethyl-triazole-methoxyphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N7O2 | [1] |
| Molecular Weight | 445.52 g/mol | [1] |
| CAS Number | 3032441-59-8 | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | CCC1=NN(C2=CC=CC(C(NCCCCN3N=CC=N3)=O)=C2)C(C4=CC=C(C=C4)OC)=N1 | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the C2D domain of myoferlin, a key component in various cellular processes that promote tumor growth and metastasis.[2] Myoferlin is known to be overexpressed in gastric cancer and is associated with a poor prognosis.[3]
Binding Affinity and Cellular Potency
This compound demonstrates a high binding affinity for the MYOF-C2D domain and potent inhibitory effects on the proliferation of gastric cancer cells.[1][2]
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | MYOF-C2D domain | 0.17 μM | [1][2] |
| IC50 (Cell Proliferation) | MGC803 | 0.16 μM | [1][2] |
| MKN45 | 0.14 μM | [1][2] |
Induction of Apoptosis
This compound effectively induces apoptosis in gastric cancer cells in a dose-dependent manner.[4]
Table 3: Apoptosis Induction by this compound in Gastric Cancer Cells
| This compound Concentration (μM) | Apoptosis Rate (%) | Reference |
| 0 | 3.1 | [4] |
| 0.1 | 3.4 | [4] |
| 0.2 | 5.7 | [4] |
| 0.4 | 50.2 | [4] |
| 0.8 | 54.0 | [4] |
In Vivo Antitumor Efficacy
In preclinical xenograft models of gastric cancer, this compound has demonstrated significant antitumor efficacy.[4]
Key Signaling Pathways Modulated by this compound
Myoferlin is a scaffold protein that participates in multiple signaling pathways crucial for cancer progression. By inhibiting myoferlin, this compound is predicted to disrupt these pathways, leading to reduced cell proliferation, migration, and survival.
EGFR Signaling Pathway
Myoferlin is implicated in the regulation of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway frequently deregulated in cancer.[5] Inhibition of myoferlin can lead to the downregulation of EGFR activity and its downstream effectors.
Caption: this compound inhibits MYOF, disrupting EGFR signaling and reducing cell proliferation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation that is often hyperactivated in cancer. Myoferlin can influence this pathway, and its inhibition by this compound is expected to lead to decreased AKT phosphorylation and subsequent downstream signaling.
Caption: this compound's inhibition of MYOF impacts the PI3K/AKT pathway, reducing cell survival.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Proliferation Assay (MTS Assay)
This protocol is adapted from studies on similar myoferlin inhibitors.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MGC803, MKN45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard apoptosis detection methods.[7]
Objective: To quantify the induction of apoptosis in gastric cancer cells by this compound.
Materials:
-
Gastric cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
In Vivo Xenograft Model
This is a generalized protocol for evaluating in vivo antitumor activity.[4][6]
Objective: To assess the antitumor efficacy of this compound in a mouse xenograft model of gastric cancer.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Gastric cancer cells (e.g., MKN45)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 gastric cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 and 30 mg/kg/day) or vehicle control to the respective groups via intraperitoneal injection or oral gavage.[4]
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Conclusion
This compound is a promising myoferlin inhibitor with potent in vitro and in vivo anti-cancer activity against gastric cancer. Its mechanism of action, involving the disruption of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support and facilitate these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 5. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Myoferlin C2D Domain: Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoferlin (MYOF) is a large, multi-domain transmembrane protein implicated in a variety of cellular processes, including membrane repair, vesicle trafficking, and signal transduction. Its overexpression has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Central to its function are its multiple C2 domains, with the C2D domain emerging as a critical hub for protein-protein interactions and a viable site for pharmacological inhibition. This guide provides a comprehensive technical overview of the myoferlin C2D domain, consolidating current knowledge on its structure, function, and interactions. We present quantitative binding data for small molecule inhibitors, detailed experimental protocols for studying this domain, and visual representations of its role in cellular signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology and cell biology.
Introduction to Myoferlin and its C2D Domain
Myoferlin is a member of the ferlin family of proteins, characterized by the presence of multiple C2 domains, a FerA domain, a DysF domain, and a C-terminal transmembrane helix.[1] These proteins are crucial for calcium-dependent membrane fusion and trafficking events.[1][2] Myoferlin itself is a type II transmembrane protein with a large cytosolic region containing seven C2 domains (C2A-C2G).[1] While initially identified for its role in muscle cell fusion and membrane repair, a growing body of evidence highlights its significance as an oncogene, promoting tumor progression, angiogenesis, and metastasis in various cancers.[1]
The C2 domains of myoferlin are critical for its function, mediating calcium-dependent phospholipid binding and interactions with other proteins.[1][2] Among these, the C2D domain has been identified as a key druggable target. Small molecule inhibitors that specifically bind to the C2D domain have been shown to disrupt myoferlin's pro-tumorigenic activities, underscoring the importance of this specific domain in mediating the protein's oncogenic functions.[3][4] Understanding the intricacies of the C2D domain is therefore paramount for the development of novel cancer therapeutics.
Quantitative Data: Small Molecule Inhibitor Binding Affinities
The development of small molecule inhibitors targeting the myoferlin C2D domain has provided valuable tools to probe its function and represents a promising therapeutic strategy. The binding affinities of these inhibitors have been quantified using techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
| Inhibitor | Target Domain | Technique | Binding Affinity (Kd) | Reference |
| YQ456 | Myoferlin C2D | SPR | 37 nM | [5] |
| YQ456 | Myoferlin C2D | BLI | 214 nM | [5] |
| WJ460 | Myoferlin C2D | SPR | ~1.33 µM (derived from 36x weaker binding than YQ456) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the myoferlin C2D domain, its interactions, and the effects of its inhibition.
Recombinant Myoferlin C2D Domain Expression and Purification
A protocol for expressing and purifying the myoferlin C2D domain is essential for in vitro binding and structural studies.
Objective: To produce a soluble, purified recombinant myoferlin C2D domain.
Materials:
-
Expression vector (e.g., pGEX or pET series) containing the coding sequence for the human myoferlin C2D domain.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Elution buffer (specific to the affinity tag).
-
Dialysis buffer (e.g., PBS or a buffer suitable for downstream applications).
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Apply the cleared lysate to the equilibrated affinity chromatography column.
-
Washing: Wash the column with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant C2D domain using the appropriate elution buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable buffer to remove the eluting agent and concentrate the protein if necessary.
-
Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the binding affinity (Kd) of a small molecule inhibitor to the purified myoferlin C2D domain.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified recombinant myoferlin C2D domain (ligand).
-
Small molecule inhibitor (analyte).
-
Immobilization buffers (e.g., activation solution (EDC/NHS), blocking solution (ethanolamine)).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified myoferlin C2D domain at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Inject ethanolamine (B43304) to block any remaining active esters on the surface.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the analyte over the sensor surface, followed by a dissociation phase where only running buffer flows over the surface. A blank injection of running buffer should be used for double referencing.
-
-
Data Analysis:
-
Record the sensorgrams for each analyte concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Biolayer Interferometry (BLI) for Binding Affinity Determination
BLI is another optical biosensing technique for real-time, label-free analysis of biomolecular interactions.
Objective: To confirm the binding affinity (Kd) of a small molecule inhibitor to the myoferlin C2D domain.
Materials:
-
BLI instrument (e.g., Octet).
-
Biosensors (e.g., Streptavidin biosensors if using a biotinylated ligand).
-
Biotinylated myoferlin C2D domain (ligand).
-
Small molecule inhibitor (analyte).
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
-
96-well microplate.
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in assay buffer.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.
-
Ligand Immobilization: Load the biotinylated myoferlin C2D domain onto the streptavidin biosensors.
-
Second Baseline: Establish a new baseline in assay buffer after ligand immobilization.
-
Association: Move the biosensors into wells containing different concentrations of the small molecule inhibitor to measure the association phase.
-
Dissociation: Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.
-
Data Analysis: Analyze the resulting binding curves using the instrument's software to determine ka, kd, and Kd.
Co-immunoprecipitation (Co-IP) to Validate In-Cell Interactions
Co-IP is used to identify and validate protein-protein interactions within a cellular context.
Objective: To determine if inhibition of the C2D domain disrupts the interaction between myoferlin and its binding partners (e.g., Rab7).
Materials:
-
Cells co-expressing tagged myoferlin and a tagged binding partner (e.g., HA-MYOF and Flag-Rab7).
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against one of the tags (e.g., anti-Flag antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for Western blotting (e.g., anti-HA and anti-Flag).
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat with the C2D inhibitor or a vehicle control.
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Pre-clearing (optional): Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag) to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-Flag) to detect the co-precipitated protein.
Signaling Pathways and Functional Roles
The myoferlin C2D domain plays a pivotal role in mediating downstream signaling events, particularly in the context of cancer progression. Its inhibition has been shown to impact key cellular processes such as vesicle trafficking and receptor tyrosine kinase (RTK) signaling.
Disruption of Myoferlin-Rab7 Interaction and Endosomal Trafficking
The small molecule inhibitor YQ456, which binds to the myoferlin C2D domain, has been shown to interrupt the interaction between myoferlin and Rab7.[5] Rab7 is a small GTPase that is a key regulator of late endosomal trafficking.[5] By disrupting this interaction, C2D domain inhibitors can perturb the normal function of late endosomes, which can affect processes like the degradation and recycling of signaling receptors.[5]
Modulation of VEGFR2 Signaling
Myoferlin is known to regulate the stability and function of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.[6][7] Myoferlin forms a complex with VEGFR2, preventing its degradation and thereby enhancing VEGF-mediated signaling.[6][7] While the specific role of the C2D domain in this process is an active area of investigation, it is plausible that inhibitors targeting this domain could destabilize the myoferlin-VEGFR2 complex, leading to reduced angiogenesis.
Experimental Workflow for C2D Inhibitor Characterization
The discovery and characterization of novel myoferlin C2D inhibitors require a systematic experimental approach. The following workflow outlines the key stages, from initial screening to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC6718427 - Myoferlin silencing inhibits VEGFR2-mediated proliferation of metastatic clear cell renal cell carcinoma. - OmicsDI [omicsdi.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. jove.com [jove.com]
- 6. Myoferlin silencing inhibits VEGFR2-mediated proliferation of metastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
HJ445A: A Potent Myoferlin Inhibitor for Basic Cancer Cell Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a compelling therapeutic target in oncology. Overexpressed in a variety of malignancies, including gastric, breast, and pancreatic cancers, MYOF is intricately involved in fundamental cellular processes that drive tumor progression, such as proliferation, migration, invasion, and angiogenesis.[1][2] HJ445A is a highly potent and selective small molecule inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models of gastric cancer.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key quantitative data to facilitate its application in basic cancer cell biology research.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the C2D domain of myoferlin.[1][3] This binding interaction inhibits the function of MYOF, leading to the disruption of downstream signaling pathways crucial for cancer cell survival and metastasis. A key mechanism of action for this compound is the reversal of the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties.[1][3] By inhibiting MYOF, this compound helps to restore the epithelial phenotype, thereby reducing the metastatic potential of cancer cells.
Signaling Pathway
The inhibition of myoferlin by this compound impacts critical signaling pathways implicated in cancer progression. Myoferlin is a known regulator of receptor tyrosine kinase (RTK) signaling, including the Epidermal Growth Factor Receptor (EGFR) pathway. By modulating the endocytosis and trafficking of these receptors, myoferlin influences their downstream signaling cascades that control cell proliferation and survival. The diagram below illustrates the putative signaling pathway affected by this compound.
Caption: Putative signaling pathway affected by the MYOF inhibitor this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.17 μM | Surface Plasmon Resonance (SPR) | [1][3] |
Table 1: Binding Affinity of this compound for Myoferlin
| Cell Line | IC50 (μM) | Assay | Reference |
| MGC803 (Gastric Cancer) | 0.16 | Cell Proliferation Assay | [1][3] |
| MKN45 (Gastric Cancer) | 0.14 | Cell Proliferation Assay | [1][3] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Treatment Concentration (μM) | Apoptosis Rate (%) | Assay | Reference |
| Gastric Cancer Cells | 0 | 3.1 | Apoptosis Assay | [4] |
| 0.1 | 3.4 | [4] | ||
| 0.2 | 5.7 | [4] | ||
| 0.4 | 50.2 | [4] | ||
| 0.8 | 54.0 | [4] |
Table 3: Induction of Apoptosis by this compound
| Xenograft Model | Dose (mg/kg/day) | Outcome | Reference |
| Gastric Cancer | 15 and 30 | Superior antitumor efficacy | [4] |
Table 4: In Vivo Antitumor Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments with this compound are provided below.
Cell Proliferation Assay
-
Cell Seeding: Seed gastric cancer cells (e.g., MGC803, MKN45) in 96-well plates at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 10 μM) for 72 hours.
-
Detection: Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Colony Formation Assay
-
Cell Seeding: Seed MKN45 cells in 6-well plates at a density of 500 cells/well.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing more than 50 cells.
Cell Migration Assay (Wound Healing)
-
Cell Seeding: Grow a confluent monolayer of gastric cancer cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS and add a medium containing various concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 and 24 hours.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject MKN45 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound (15 or 30 mg/kg/day) via intraperitoneal injection.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound in a cancer cell biology research setting.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of myoferlin in cancer cell biology. Its high potency and selectivity, coupled with demonstrated in vitro and in vivo efficacy, make it an ideal probe for dissecting the molecular mechanisms underlying myoferlin-driven tumorigenesis. The information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the growing body of knowledge on this important cancer target.
References
- 1. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of HJ445A: A Technical Overview for Drug Development Professionals
Abstract
HJ445A is a novel and potent small molecule inhibitor of Myoferlin (MYOF), a protein implicated in the progression of various cancers, including gastric cancer. Preliminary studies have demonstrated the anti-tumor efficacy of this compound in preclinical models. This technical guide provides an in-depth overview of the initial efficacy data for this compound, detailed experimental protocols for key studies, and a summary of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Myoferlin.
Introduction to Myoferlin and this compound
Myoferlin (MYOF) is a transmembrane protein that plays a crucial role in membrane repair, vesicle trafficking, and cell signaling.[1] In the context of oncology, MYOF is overexpressed in several tumor types and is associated with cancer cell proliferation, migration, and invasion.[2] Its multifaceted role in promoting tumorigenesis has made it an attractive target for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of MYOF.[3] It was developed through the optimization of a lead compound to enhance its physicochemical properties, including a significant improvement in water solubility.[3] this compound binds to the MYOF-C2D domain and has demonstrated promising anti-cancer activity in preclinical studies.[3]
Quantitative Efficacy Data
The preliminary efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MGC803 (Gastric Cancer) | 0.16 µM | [3] |
| MKN45 (Gastric Cancer) | 0.14 µM | [3] | |
| Binding Affinity (KD) | MYOF-C2D Domain | 0.17 µM | [3] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Gastric Cancer Xenograft | 15 and 30 mg/kg/day | Demonstrated antitumor efficacy | [3] |
Table 2: In Vivo Efficacy of this compound
Key Signaling Pathways
Myoferlin is involved in multiple signaling pathways that are critical for cancer progression. This compound, by inhibiting MYOF, is hypothesized to disrupt these pathways.
Myoferlin and Receptor Tyrosine Kinase (RTK) Signaling
Myoferlin interacts with and stabilizes receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) at the cell surface. This stabilization enhances downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Inhibition of MYOF by this compound is expected to lead to the downregulation of these pathways.
Caption: Myoferlin's role in RTK signaling and its inhibition by this compound.
Myoferlin and Epithelial-Mesenchymal Transition (EMT)
Myoferlin has been shown to promote the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.[3] this compound has been observed to reverse the EMT process in gastric cancer cells, suggesting its potential to inhibit metastasis.[3]
Caption: Inhibition of Myoferlin-driven EMT by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MGC803, MKN45)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the cell proliferation (MTT) assay.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a gastric cancer xenograft model.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
MKN45 gastric cancer cells
-
Matrigel
-
This compound formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of MKN45 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 and 30 mg/kg/day) or vehicle control to the respective groups via intraperitoneal injection daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Caption: Workflow for the in vivo gastric cancer xenograft study.
Conclusion
The preliminary data on this compound demonstrate its potential as a therapeutic agent for gastric cancer by targeting Myoferlin. Its potent in vitro activity against gastric cancer cell lines and in vivo anti-tumor efficacy warrant further investigation. The detailed protocols provided herein offer a foundation for the replication and expansion of these initial findings. Future studies should focus on elucidating the detailed mechanism of action, exploring its efficacy in a broader range of cancer models, and conducting comprehensive safety and pharmacokinetic profiling.
References
The Emergence of HJ445A: A Novel Myoferlin Inhibitor for Gastric Cancer Therapy
A Technical Whitepaper for Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in its advanced stages.[1] While platinum-based chemotherapy, targeted therapies against HER2 and VEGFR2, and immune checkpoint inhibitors form the current standard of care, there is a pressing need for novel therapeutic strategies to overcome treatment resistance and improve patient outcomes.[1][2][3][4] Myoferlin (MYOF), a protein involved in membrane repair, vesicle trafficking, and cell signaling, has emerged as a promising therapeutic target due to its overexpression in various cancers and its role in tumor growth, metastasis, and drug resistance.[5][6] This technical guide provides an in-depth analysis of HJ445A, a novel, potent, and selective myoferlin inhibitor, and explores its potential as a groundbreaking therapy for gastric cancer.
This compound: A Potent and Selective Myoferlin Inhibitor
This compound was developed through the optimization of a lead compound, aiming to improve its physicochemical properties, particularly water solubility, for better preclinical development.[7] This novel compound demonstrates high-affinity binding to the MYOF-C2D domain and exhibits potent anti-proliferative activity in gastric cancer cell lines.[7][8][9][10]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.17 μM | Binds to MYOF-C2D domain | [7][8][9][10] |
Table 1: Binding Affinity of this compound to Myoferlin
| Cell Line | IC50 Value | Assay | Reference |
| MGC803 | 0.16 μM | Cell Proliferation | [7][8][9][10] |
| MKN45 | 0.14 μM | Cell Proliferation | [7][8][9][10] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines
| This compound Concentration (μM) | Apoptosis Rate (%) | Cell Line | Assay | Reference |
| 0 | 3.1 | MKN45 | Flow Cytometry | [10] |
| 0.1 | 3.4 | MKN45 | Flow Cytometry | [10] |
| 0.2 | 5.7 | MKN45 | Flow Cytometry | [10] |
| 0.4 | 50.2 | MKN45 | Flow Cytometry | [10] |
| 0.8 | 54.0 | MKN45 | Flow Cytometry | [10] |
Table 3: Induction of Apoptosis by this compound in MKN45 Gastric Cancer Cells
| Treatment Group | Dosage | Tumor Growth Inhibition | Model | Reference |
| This compound | 15 mg/kg/day | Superior antitumor efficacy | Gastric Cancer Xenograft | [10] |
| This compound | 30 mg/kg/day | Superior antitumor efficacy | Gastric Cancer Xenograft | [10] |
Table 4: In Vivo Antitumor Efficacy of this compound
Mechanism of Action: Reversing EMT and Inducing Apoptosis
This compound exerts its anticancer effects through a multi-faceted mechanism of action. A key aspect is its ability to reverse the epithelial-mesenchymal transition (EMT), a cellular process critical for cancer cell migration, invasion, and metastasis.[7][8] By inhibiting myoferlin, this compound prevents the migration of gastric cancer cells. Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death, in gastric cancer cells.[10]
References
- 1. Advanced gastric cancer: Current treatment landscape and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel targets in the treatment of advanced gastric cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. snconnect.survivornet.com [snconnect.survivornet.com]
- 5. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes: HJ445A for Cell Culture in Gastric Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJ445A is a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in cancer progression through its roles in membrane repair, receptor trafficking, and signaling.[1] This document provides detailed protocols for utilizing this compound in cell culture-based assays to investigate its effects on gastric cancer cell proliferation, apoptosis, and migration.
Mechanism of Action
This compound binds to the MYOF-C2D domain with a high affinity, exhibiting a dissociation constant (Kd) of 0.17 μM.[1][2][3] By inhibiting MYOF, this compound disrupts key cellular processes that contribute to the malignant phenotype of cancer cells. Notably, inhibition of MYOF has been shown to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. This is achieved by modulating signaling pathways such as TGF-β and influencing the expression and localization of receptor tyrosine kinases like EGFR and VEGFR-2.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cell Lines
| Cell Line | Assay Type | Metric | Value | Reference |
| MGC803 | Proliferation | IC50 | 0.16 μM | [1][2][3] |
| MKN45 | Proliferation | IC50 | 0.14 μM | [1][2][3] |
Table 2: Apoptotic Induction by this compound in Gastric Cancer Cells
| Concentration (μM) | Apoptosis Rate (%) | Reference |
| 0 | 3.1 | [1] |
| 0.1 | 3.4 | [1] |
| 0.2 | 5.7 | [1] |
| 0.4 | 50.2 | [1] |
| 0.8 | 54.0 | [1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MGC803 and MKN45 human gastric cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA and re-seed at a suitable density.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Procedure:
-
Seed gastric cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 μM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V apoptosis detection methods.
-
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Migration Assay (Wound Healing Assay)
This protocol is a standard method for assessing cell migration.
-
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 μL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24-48 hours at the same position.
-
Measure the wound area using ImageJ software and calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell Assay)
This protocol is a common method to evaluate the invasive potential of cancer cells.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel and incubate at 37°C to allow for gelling.
-
Resuspend gastric cancer cells in serum-free medium containing different concentrations of this compound.
-
Seed 1 x 10⁵ cells into the upper chamber.
-
Add medium containing 10% FBS as a chemoattrapetant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Visualizations
Caption: Workflow for assessing this compound's effects on gastric cancer cells.
Caption: MYOF signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for In Vivo Dosing and Administration of HJ445A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of HJ445A, a potent and selective inhibitor of myoferlin (MYOF). The information compiled herein, including dosing, administration, and experimental protocols, is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-cancer efficacy of this compound, particularly in the context of gastric cancer.
Introduction to this compound
This compound is a small molecule inhibitor that targets the C2D domain of myoferlin, a protein implicated in various oncogenic processes.[1] Myoferlin plays a crucial role in tumor cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT), making it an attractive target for cancer therapy.[1] this compound has demonstrated significant anti-tumor activity in gastric cancer models by potently repressing the proliferation of gastric cancer cell lines such as MGC803 and MKN45.[1][2] In vivo studies have further established its anti-tumor efficacy in a gastric cancer xenograft model.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound.
Table 1: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Dosage Regimen | Outcome | Reference |
| 15 mg/kg/day | Exhibited anti-tumor efficacy | [2] |
| 30 mg/kg/day | Exhibited anti-tumor efficacy | [2] |
Table 2: Recommended Formulation for In Vivo Administration
| Component | Percentage | Concentration (for a 2.5 mg/mL solution) | Reference |
| DMSO | 10% | 100 µL of 25.0 mg/mL stock | [2] |
| PEG300 | 40% | 400 µL | [2] |
| Tween-80 | 5% | 50 µL | [2] |
| Saline | 45% | 450 µL | [2] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting myoferlin, which is known to be involved in signaling pathways that promote cancer progression. Myoferlin can influence the epidermal growth factor receptor (EGFR) pathway and is associated with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: Myoferlin Signaling and this compound Inhibition.
Experimental Protocols
The following protocols are based on available data and standard practices for in vivo cancer research.
Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a 2.5 mg/mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO. Accurately weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution, using a vortex mixer if necessary.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
-
If any precipitation is observed, gently warm the solution or use an ultrasonic bath to aid dissolution. The final solution should be clear.
-
It is recommended to prepare this working solution fresh on the day of use.
Gastric Cancer Xenograft Model and this compound Administration
This protocol describes the establishment of a subcutaneous gastric cancer xenograft model and the subsequent administration of this compound.
Materials:
-
Human gastric cancer cells (e.g., MKN45)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Prepared this compound formulation (2.5 mg/mL)
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MKN45 cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Treatment Groups: Administer this compound at 15 mg/kg or 30 mg/kg. The administration is typically performed once daily via intraperitoneal (IP) injection. The treatment duration can range from 2 to 4 weeks, depending on the study design.
-
Control Group: Administer the vehicle solution using the same volume, route, and schedule as the treatment groups.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study evaluating this compound.
Caption: General Workflow for this compound In Vivo Study.
References
Application Notes and Protocols for HJ445A in a Gastric Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in advanced stages.[1][2][3] The development of novel targeted therapies is crucial to improving patient outcomes.[4][5] HJ445A has emerged as a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in cancer cell proliferation, migration, and apoptosis.[6][7] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in gastric cancer, making it a promising candidate for further investigation.[6][7]
These application notes provide a comprehensive guide for utilizing this compound in a gastric cancer xenograft model, including detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathway and experimental workflow.
Mechanism of Action of this compound
This compound functions as a highly potent inhibitor of Myoferlin (MYOF).[6][7] It specifically binds to the MYOF-C2D domain with a high affinity, as evidenced by a binding affinity (KD) of 0.17 μM.[6][7] By inhibiting MYOF, this compound has been shown to suppress the proliferation of gastric cancer cells.[6][7] Furthermore, it can induce apoptosis and reverse the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[7]
Signaling Pathway
References
- 1. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
- 3. DESTINY-Gastric05 Phase 3 Trial of ENHERTU® Initiated in Patients with Previously Untreated HER2 Positive Advanced Gastric Cancer- Daiichi Sankyo US [daiichisankyo.us]
- 4. What drugs are in development for Stomach Cancer? [synapse.patsnap.com]
- 5. Development of treatment strategies for advanced HER2-positive gastric cancer: Insights from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
Application Notes: Determination of HJ445A IC50 in MGC803 and MKN45 Gastric Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJ445A is a potent and selective inhibitor of myoferlin (MYOF), a protein implicated in the proliferation, migration, and angiogenesis of various cancers.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in two human gastric cancer cell lines: MGC803 and MKN45. The provided data and methodologies are intended to guide researchers in the evaluation of this compound's anti-proliferative efficacy.
Data Presentation
The anti-proliferative activity of this compound was assessed in MGC803 and MKN45 gastric cancer cells. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | This compound IC50 (µM) |
| MGC803 | 0.16 |
| MKN45 | 0.14 |
Table 1: IC50 values of this compound in MGC803 and MKN45 gastric cancer cell lines.[1][2]
Experimental Protocols
A detailed methodology for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is outlined below.
Materials:
-
MGC803 and MKN45 human gastric cancer cell lines
-
This compound compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Culture:
-
MGC803 and MKN45 cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (medium with the same percentage of DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for IC50 determination of this compound.
Myoferlin Signaling Pathway Inhibition by this compound
Caption: Inhibition of Myoferlin signaling by this compound.
References
Application Note: Measuring the Inhibitory Effect of HJ445A on Cancer Cell Migration Using a Transwell Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for tissue development, immune response, and wound healing. However, aberrant cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. The process is orchestrated by complex signaling networks that regulate the cytoskeletal dynamics and cell adhesion required for cell movement.[1][2] One such critical protein is Myoferlin (MYOF), which has been implicated in cancer progression and metastasis. HJ445A is a potent and selective inhibitor of MYOF, binding to its MYOF-C2D domain with a high affinity (K_D of 0.17 μM).[3][4] By inhibiting MYOF, this compound has been shown to suppress the proliferation of gastric cancer cells and prevent their migration by reversing the epithelial-mesenchymal transition (EMT) process.[4]
This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on the migration of cancer cells using the Transwell permeable support assay, also known as the Boyden chamber assay.[5][6] This in vitro method is a robust and widely used technique to assess cell motility in response to a chemoattractant.[5][7]
Signaling Pathway of Cell Migration Inhibition by this compound
Cell migration is driven by extracellular signals that activate intracellular signaling cascades, leading to cytoskeletal reorganization. Growth factors can initiate pathways involving key regulators like Rho-family GTPases, which in turn control actin polymerization and cell adhesion dynamics.[1][8] Myoferlin (MYOF) plays a significant role in these processes. The inhibitor this compound targets the C2D domain of MYOF, disrupting its function and thereby impeding the downstream signaling required for cell migration.[3][4]
Caption: Hypothetical signaling pathway for this compound-mediated inhibition of cell migration.
Experimental Protocol: Transwell Cell Migration Assay
This protocol details the steps to assess the dose-dependent effect of this compound on the migration of a selected cancer cell line (e.g., MGC803 or MKN45 gastric cancer cells).[3]
Materials and Reagents
-
Cells: Adherent cancer cell line (e.g., MGC803)
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-Free Medium: Basal medium without FBS
-
Chemoattractant: Culture medium with 10% or 20% FBS
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Transwell Inserts: 24-well plate format with 8.0 µm pore size membranes (e.g., Corning Costar®, Millicell®)[9]
-
Reagents for Fixation & Staining: 4% Paraformaldehyde (PFA), 0.1% Crystal Violet solution, PBS
-
Other: Sterile cotton swabs, microscope, imaging software (e.g., ImageJ)
Step-by-Step Procedure
-
Cell Preparation and Starvation:
-
Assay Setup:
-
Prepare different concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) in serum-free medium. Include a DMSO vehicle control corresponding to the highest this compound concentration used.
-
In the lower wells of a 24-well plate, add 600 µL of chemoattractant medium (containing 10-20% FBS).[7]
-
Place the Transwell inserts into the wells, creating an upper and lower chamber.
-
-
Cell Seeding:
-
Harvest the starved cells using trypsin or a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in serum-free medium to a final concentration of 1 x 10^6 cells/mL.[7]
-
Aliquot the cell suspension and add the prepared this compound concentrations (or DMSO vehicle) to each aliquot.
-
Add 100-200 µL of the cell suspension (containing 1-2 x 10^5 cells) to the upper chamber of each Transwell insert.[7]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a duration appropriate for the cell type (typically 12-24 hours). The incubation time should be optimized beforehand.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[5][11]
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in 4% PFA for 15-20 minutes.[12]
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 10-15 minutes.[7]
-
Gently wash the insert with water to remove excess stain and allow it to air dry completely.
-
-
Data Acquisition and Analysis:
-
Using a light microscope, capture images of the stained cells from several (e.g., 5-10) random fields of view for each membrane.
-
Count the number of migrated cells per field using imaging software like ImageJ.
-
Calculate the average number of migrated cells for each treatment condition.
-
Determine the percentage of migration inhibition relative to the vehicle control.
-
Caption: Experimental workflow for the Transwell cell migration assay.
Data Presentation
The quantitative results from the cell migration assay should be summarized to show the dose-response relationship of this compound.
Table 1: Effect of this compound on Cancer Cell Migration
| This compound Concentration (nM) | Mean Migrated Cells (± SD) | % Inhibition |
| 0 (Vehicle Control) | 254 ± 21 | 0% |
| 10 | 211 ± 18 | 16.9% |
| 50 | 145 ± 15 | 42.9% |
| 100 | 82 ± 9 | 67.7% |
| 500 | 35 ± 6 | 86.2% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for assessing the anti-migratory properties of the MYOF inhibitor, this compound. The Transwell assay is a reliable method for generating quantitative data on the effects of compounds on cell motility.[5][6] The results obtained from this protocol can be used to determine the potency of this compound (e.g., by calculating an IC₅₀ value) and to further investigate its mechanism of action in preventing cancer cell metastasis. Proper optimization of cell number, incubation time, and chemoattractant concentration is recommended for each specific cell line to ensure reproducible and accurate results.
References
- 1. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 5. corning.com [corning.com]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Transwell assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of Epithelial-Mesenchymal Transition (EMT) Markers Following HJ445A Treatment
For researchers, scientists, and drug development professionals, this document provides a detailed guide for the analysis of Epithelial-Mesenchymal Transition (EMT) markers in response to treatment with the hypothetical compound HJ445A.
Introduction
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like characteristics, leading to reduced intracellular adhesion and increased motility.[1] This transition is a critical feature in normal embryonic development and is also utilized by malignant epithelial tumors to metastasize.[1] Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[2][3] Transcription factors such as Snail, Slug, Twist, and ZEB1/2 are pivotal in regulating this process.[4][5][6] The investigation of novel therapeutic agents that can modulate EMT is a significant area of cancer research.
This compound is a novel small molecule inhibitor under investigation for its potential to reverse the EMT process. This document outlines the protocols for utilizing Western blot analysis to quantify the effects of this compound on key EMT markers.
Data Presentation: Effects of this compound on EMT Marker Expression
The following table summarizes the quantitative data from Western blot analysis of cell lysates treated with varying concentrations of this compound for 48 hours. The data represents the relative protein expression levels normalized to an internal control (e.g., β-actin or GAPDH) and then compared to the untreated control.
| Treatment Group | E-cadherin (Relative Expression) | N-cadherin (Relative Expression) | Vimentin (Relative Expression) | Snail (Relative Expression) |
| Control (Untreated) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 1.85 | 0.55 | 0.60 | 0.45 |
| This compound (25 µM) | 2.75 | 0.25 | 0.30 | 0.20 |
| This compound (50 µM) | 3.50 | 0.10 | 0.15 | 0.10 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected results from a compound that inhibits EMT.
Experimental Protocols
-
Cell Line: A suitable cancer cell line known to exhibit EMT characteristics (e.g., MDA-MB-231, A549) should be used.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Include an untreated control group and a vehicle control group (treated with the solvent alone).
-
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of RIPA lysis buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Visualizations
Caption: Experimental workflow for Western blot analysis of EMT markers.
Caption: Proposed mechanism of this compound in the TGF-β signaling pathway.
Caption: Logical flow of this compound's effect on EMT marker expression.
References
- 1. Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of HJ445A on Cancer Cell Proliferation and Apoptosis
For Research Use Only.
Introduction
HJ445A is a potent and selective small molecule inhibitor of Myoferlin (MYOF), a member of the ferlin family of proteins that is overexpressed in various cancers and correlates with poor prognosis. Myoferlin plays a critical role in multiple cellular processes that are central to cancer progression, including cell proliferation, migration, and survival. It is implicated in key signaling pathways such as Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor Receptor (EGFR) signaling. By targeting MYOF, this compound presents a promising therapeutic strategy for cancer research and drug development.
These application notes provide a summary of the effects of this compound on cancer cell proliferation and apoptosis, along with detailed protocols for relevant in vitro assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cell Proliferation
| Cell Line | IC50 (µM) | Description |
| MGC803 | 0.16 | Human gastric cancer cell line. |
| MKN45 | 0.14 | Human gastric cancer cell line. |
Summary of the half-maximal inhibitory concentration (IC50) of this compound in two different gastric cancer cell lines, demonstrating its potent anti-proliferative effects.
Table 2: Induction of Apoptosis by this compound in Gastric Cancer Cells
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 | 3.1 |
| 0.1 | 3.4 |
| 0.2 | 5.7 |
| 0.4 | 50.2 |
| 0.8 | 54.0 |
Dose-dependent increase in apoptosis in gastric cancer cells upon treatment with this compound for 48 hours, as measured by flow cytometry.
Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting Myoferlin. Myoferlin is known to stabilize key cell surface receptors, thereby promoting downstream signaling pathways that drive cancer cell proliferation, survival, and migration. Inhibition of Myoferlin by this compound disrupts these pathways, leading to reduced proliferation and induction of apoptosis.
Application Note: Analysis of the Downstream Signaling Pathway of HJ445A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HJ445A is a novel, potent, and selective small molecule inhibitor targeting the intracellular kinase domain of the Growth Factor Receptor Alpha (GFRA). The GFRA signaling cascade is a critical pathway involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway has been implicated in the progression of various malignancies. This compound exhibits high-affinity binding to the ATP-binding pocket of GFRA, effectively blocking its autophosphorylation and subsequent activation of downstream effectors. This application note provides a comprehensive analysis of the this compound-mediated signaling pathway, including detailed protocols for Western Blotting, in vitro kinase assays, and cell viability assays to characterize its mechanism of action and cellular effects.
This compound Signaling Pathway
Upon binding of its cognate ligand, Growth Factor-4 (GF-4), the GFRA dimerizes and undergoes autophosphorylation on key tyrosine residues. This phosphorylation event creates docking sites for the adaptor protein SHB, which in turn recruits the GAB1/PI3K complex. The activation of PI3K leads to the phosphorylation of AKT at Ser473, a pivotal event that promotes cell survival and inhibits apoptosis. Concurrently, the activated GFRA complex phosphorylates downstream kinase ERK, which then translocates to the nucleus to activate transcription factors, such as ELK-1, driving cell proliferation. This compound, by inhibiting GFRA's kinase activity, effectively abrogates these downstream signaling events.
Caption: The GFRA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound were quantified using various assays. The data presented below demonstrates a dose-dependent inhibition of GFRA kinase activity, downstream signaling, and cancer cell viability.
Table 1: this compound In Vitro Kinase Assay
| This compound Concentration (nM) | Mean GFRA Kinase Activity (%) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 52.1 | 3.5 |
| 50 | 15.8 | 2.1 |
| 100 | 5.4 | 1.2 |
| 500 | 1.2 | 0.5 |
Table 2: Western Blot Densitometry Analysis of Phosphorylated Proteins
| This compound Concentration (nM) | Relative p-AKT (Ser473) Levels | Relative p-ERK Levels |
|---|---|---|
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.78 | 0.85 |
| 50 | 0.45 | 0.52 |
| 250 | 0.15 | 0.21 |
Table 3: Cell Viability Assay (72-hour treatment)
| Cell Line | This compound IC₅₀ (nM) |
|---|---|
| NCI-H460 (GFRA-positive) | 75 |
| A549 (GFRA-positive) | 92 |
| MRC-5 (GFRA-negative) | > 10,000 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Analysis
This protocol details the procedure for analyzing the phosphorylation status of AKT and ERK in GFRA-expressing cells following treatment with this compound.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
Materials:
-
GFRA-expressing cancer cell line (e.g., NCI-H460)
-
Cell culture medium, FBS, penicillin-streptomycin
-
This compound, GF-4 ligand
-
RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-p-AKT Ser473, anti-p-ERK, anti-total-AKT, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane, transfer buffer, TBS-T buffer
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed NCI-H460 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle) for 2 hours.
-
Stimulate the cells with 50 ng/mL of GF-4 for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant GFRA protein.
Caption: Workflow for the in vitro GFRA kinase inhibition assay.
Materials:
-
Recombinant human GFRA protein
-
Kinase assay buffer
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add recombinant GFRA enzyme and the this compound dilutions (or vehicle).
-
Incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which generates a luminescent signal.
-
Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for the cell viability and proliferation assay.
Materials:
-
NCI-H460 (GFRA-positive) and MRC-5 (GFRA-negative) cell lines
-
Cell culture medium, FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Investigating the Impact of Myoferlin Inhibitor HJ445A on the AKT/mTOR Signaling Pathway
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJ445A is a potent and selective small molecule inhibitor of Myoferlin (MYOF), a ferlin family protein implicated in various aspects of cancer progression, including cell proliferation, migration, and angiogenesis. While this compound directly targets the C2D domain of MYOF, emerging evidence suggests that the functional consequences of MYOF inhibition may extend to critical downstream signaling cascades, including the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, survival, and metabolism and is frequently dysregulated in cancer. This document provides a comprehensive guide for investigating the indirect effects of this compound on the AKT/mTOR pathway, providing a rationale and detailed protocols for key experiments.
Myoferlin has been shown to play a role in the trafficking and degradation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Downregulation of myoferlin can lead to altered RTK signaling, which is a primary upstream activator of the PI3K/AKT/mTOR cascade. Therefore, it is hypothesized that inhibition of MYOF by this compound may modulate the activity of the AKT/mTOR pathway, thereby contributing to its anti-cancer effects.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for its biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MGC803 (Gastric Cancer) | 0.16 µM | [1] |
| IC50 (Proliferation) | MKN45 (Gastric Cancer) | 0.14 µM | [1] |
| Binding Affinity (KD) | MYOF-C2D Domain | 0.17 µM | [1] |
Table 2: Cellular Effects of this compound in MKN45 Gastric Cancer Cells
| Assay | Concentration | Result | Reference |
| Apoptosis Induction | 0.4 µM | 50.2% Apoptotic Cells | [2] |
| Apoptosis Induction | 0.8 µM | 54.0% Apoptotic Cells | [2] |
| Colony Formation | Concentration-dependent | Inhibition | [1] |
| Cell Migration | Not specified | Reversal of EMT | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the impact of this compound on the AKT/mTOR pathway.
Protocol 1: Western Blot Analysis of AKT/mTOR Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the AKT/mTOR pathway.
Materials:
-
This compound (Cat. No.: HY-163084, MedchemExpress)
-
Cancer cell lines (e.g., MGC803, MKN45, or other relevant lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Myoferlin
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Kinase Assay (Optional - for direct effects)
Objective: To determine if this compound has any direct inhibitory effect on AKT or mTOR kinases. Given that this compound is a myoferlin inhibitor, a direct effect is not expected, but this experiment can serve as a negative control.
Materials:
-
This compound
-
Recombinant active AKT and mTOR kinases
-
Kinase-specific substrates (e.g., GSK-3 fusion protein for AKT)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection method
Procedure:
-
Set up kinase reactions in a 96-well plate containing kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at 30°C for the recommended time.
-
Stop the reaction and measure the remaining ATP (luminescence) or phosphorylated substrate (e.g., using a phospho-specific antibody in an ELISA format).
-
Calculate the percentage of kinase inhibition and determine the IC50 value if any inhibition is observed.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's indirect impact on the AKT/mTOR pathway.
Caption: Experimental workflow for investigating this compound's effects on cell viability and AKT/mTOR signaling.
References
Application Notes and Protocols: Preparation of HJ445A Stock Solution for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: HJ445A is a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in cancer cell proliferation, migration, and invasion.[1][2] It binds to the MYOF-C2D domain with a high affinity, demonstrating anti-tumor efficacy in preclinical models of gastric cancer.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound for research purposes.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 445.52 g/mol | [3] |
| Molecular Formula | C24H27N7O2 | [2][3] |
| CAS Number | 3032441-59-8 | [1][3] |
| Binding Affinity (Kd) | 0.17 µM (to MYOF-C2D domain) | [1][2] |
| IC50 (MGC803 cells) | 0.16 µM | [1][2] |
| IC50 (MKN45 cells) | 0.14 µM | [1][2] |
| Solubility in DMSO | 100 mg/mL (224.46 mM) | [1][3] |
Experimental Protocols
1. Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Sterile, RNase/DNase-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Preparation of a 10 mM this compound Stock Solution:
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.
a. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (445.52 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 445.52 g/mol = 0.0044552 g
-
Mass (mg) = 4.4552 mg
-
b. Step-by-Step Procedure:
-
Weighing: Carefully weigh out approximately 4.46 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder. It is crucial to use newly opened or properly stored anhydrous DMSO as it is hygroscopic, and water absorption can affect the solubility of the compound.[1][3]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If precipitation or incomplete dissolution is observed, brief sonication in an ultrasonic water bath can be used to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[3]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium.
3. Quality Control:
-
Purity: Ensure the purity of the this compound powder is verified by the supplier's certificate of analysis.
-
Solubility Check: After preparation, visually confirm that the stock solution is clear and free of any precipitate.
-
Accurate Pipetting: Use calibrated pipettes and sterile, low-retention tips to ensure accurate measurements.
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a Myoferlin inhibitor.
Diagram 2: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Utilizing HJ445A to Elucidate Myoferlin Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) is a transmembrane protein increasingly recognized for its multifaceted role in cellular processes critical to both normal physiology and disease.[1] Implicated in membrane repair, vesicle trafficking, and the regulation of signaling pathways, myoferlin has emerged as a significant player in cancer progression, including tumor growth, metastasis, and angiogenesis.[1] Elevated myoferlin expression is often correlated with poor prognosis in various cancers. The development of specific inhibitors targeting myoferlin offers a promising avenue for both basic research and therapeutic intervention. HJ445A is a potent and selective small molecule inhibitor of myoferlin, demonstrating significant anti-tumor efficacy in preclinical studies.[2] This document provides detailed application notes and protocols for utilizing this compound to investigate the diverse functions of myoferlin.
This compound: A Potent Myoferlin Inhibitor
This compound is a novel myoferlin inhibitor that has been shown to effectively suppress the proliferation of cancer cells and reverse the epithelial-mesenchymal transition (EMT), a key process in metastasis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 0.17 µM | MYOF-C2D domain | [2] |
| IC50 (Cell Proliferation) | 0.16 µM | MGC803 (Gastric Cancer) | [2] |
| 0.14 µM | MKN45 (Gastric Cancer) | [2] |
Key Applications of this compound in Myoferlin Research
This compound can be employed in a variety of in vitro and in vivo experimental settings to probe the function of myoferlin. Key applications include:
-
Investigating the role of myoferlin in cancer cell proliferation and survival.
-
Elucidating the involvement of myoferlin in cell migration, invasion, and metastasis.
-
Dissecting the contribution of myoferlin to signaling pathways, such as the EGFR and TGF-β pathways.
-
Exploring the function of myoferlin in vesicle trafficking and protein secretion.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study myoferlin function.
Western Blot Analysis of Myoferlin and Signaling Pathway Modulation
This protocol details the use of Western blotting to assess the effect of this compound on the expression of myoferlin and the phosphorylation status of key proteins in the EGFR and TGF-β signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Myoferlin antibody
-
Anti-phospho-EGFR (e.g., Tyr1068) antibody
-
Anti-EGFR antibody
-
Anti-phospho-Smad2/3 antibody
-
Anti-Smad2/3 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours). For signaling pathway analysis, serum-starve cells before treatment and then stimulate with the appropriate ligand (e.g., EGF for EGFR pathway, TGF-β1 for TGF-β pathway) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions for primary antibodies are typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Proliferation Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.01 to 10 µM) or vehicle control to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a wound healing assay to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or by removing a culture insert.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area.
Colony Formation Assay
This protocol details a colony formation assay to evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
Myoferlin's Role in EGFR Signaling
Myoferlin plays a crucial role in the endocytosis and degradation of the Epidermal Growth Factor Receptor (EGFR).[3][4] Inhibition of myoferlin can lead to sustained EGFR phosphorylation and altered downstream signaling.[5] this compound can be used to investigate this process.
Caption: Myoferlin's role in EGFR endocytosis and degradation.
Myoferlin's Involvement in TGF-β Signaling
Myoferlin is also implicated in the transforming growth factor-beta (TGF-β) signaling pathway, which is a key regulator of EMT.[6][7] Myoferlin can influence the secretion of TGF-β1 and the trafficking of its receptor, TGFBR1.[8]
Caption: Myoferlin's influence on TGF-β signaling and EMT.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on myoferlin function in cancer cells.
Caption: Workflow for investigating this compound's effects on myoferlin.
Conclusion
This compound is a valuable tool for dissecting the complex roles of myoferlin in cellular biology, particularly in the context of cancer. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this potent inhibitor in their studies. By employing these methodologies, scientists can further unravel the mechanisms by which myoferlin contributes to disease and explore its potential as a therapeutic target.
References
- 1. Myoferlin Polyclonal Antibody (19548-1-AP) [thermofisher.com]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Myoferlin is a key regulator of EGFR activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
HJ445A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of HJ445A, a potent Myoferlin (MYOF) inhibitor.[1][2] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and dissolution of this compound.
| Question | Answer |
| My this compound powder is not dissolving in my chosen solvent. What should I do? | First, ensure you are using a recommended solvent such as DMSO for in vitro studies.[3] For complete dissolution, sonication is often necessary.[3] Gentle heating can also aid in dissolving the compound. If precipitation occurs, this may indicate that the solution is supersaturated or that the solvent has absorbed moisture.[3] |
| I've prepared a stock solution in DMSO, but it appears cloudy or has precipitated over time. Why is this happening and how can I fix it? | Cloudiness or precipitation can occur if the DMSO used has absorbed water, as this compound's solubility is significantly impacted by hygroscopic DMSO.[3][4] It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions.[3] To redissolve the compound, you can try gentle warming and sonication. To prevent this, aliquot the stock solution into smaller, single-use vials and store them at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles and exposure to moisture.[3] |
| I am preparing this compound for an in vivo study and the formulation is not clear. What are the recommended solvent systems? | For in vivo experiments, a clear solution of this compound can be achieved at a concentration of 2.5 mg/mL using specific solvent mixtures.[3] Three recommended protocols are provided in the "Experimental Protocols" section below. These formulations often require a combination of solvents like DMSO, PEG300, Tween-80, saline, or corn oil, and may require sonication to achieve a clear solution.[3] |
| Can I use other solvents besides DMSO for my in vitro experiments? | While DMSO is the highly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity (100 mg/mL),[3] other organic solvents may be used. However, their efficacy and the stability of this compound in them would need to be validated for your specific experimental conditions. For many cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Myoferlin (MYOF).[1][2] It binds to the MYOF-C2D domain with a high affinity (KD of 0.17 μM).[1][2] By inhibiting MYOF, this compound can suppress the proliferation and migration of cancer cells.[1][2]
What is the recommended storage condition for solid this compound and its stock solutions?
Solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. These include:
-
Particle size reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][6][7]
-
Use of co-solvents: Combining a primary solvent with one or more co-solvents can significantly increase the solubility of a compound.[6][8]
-
Solid dispersion: This involves dispersing the drug in a hydrophilic matrix at the solid-state.[5]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[6]
-
Use of surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[5]
Quantitative Data Summary
The following table summarizes the key quantitative solubility data for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| In Vitro Solubility | 100 mg/mL (224.46 mM) | DMSO (requires sonication) | [3][4] |
| In Vivo Solubility | 2.5 mg/mL (5.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| In Vivo Solubility | 2.5 mg/mL (5.61 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [3] |
| In Vivo Solubility | 2.5 mg/mL (5.61 mM) | 10% DMSO, 90% Corn Oil | [3] |
| Binding Affinity (KD) | 0.17 μM | Binds to MYOF-C2D domain | [1][2][3] |
| IC50 (MGC803 cells) | 0.16 μM | Gastric cancer cell proliferation | [1][2][3] |
| IC50 (MKN45 cells) | 0.14 μM | Gastric cancer cell proliferation | [1][2][3] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 445.52 g/mol .[4]
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution briefly.
-
Place the tube in a sonicator bath and sonicate until the solution is clear. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3][4]
-
Preparation of this compound for In Vivo Administration (2.5 mg/mL)
Protocol 1: PEG300 and Tween-80 Formulation [3]
-
Materials: 100 mM this compound in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure (for 1 mL final volume):
-
To 400 μL of PEG300, add 100 μL of the 25 mg/mL this compound in DMSO stock solution (prepare this intermediate dilution from your 100mM stock).
-
Mix thoroughly by vortexing.
-
Add 50 μL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
Vortex the final solution. Use sonication if necessary to ensure clarity.
-
Protocol 2: SBE-β-CD Formulation [3]
-
Materials: 100 mM this compound in DMSO stock solution, 20% SBE-β-CD in Saline.
-
Procedure (for 1 mL final volume):
-
To 900 μL of 20% SBE-β-CD in saline, add 100 μL of the 25 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly by vortexing. Use sonication if necessary to obtain a clear solution.
-
Protocol 3: Corn Oil Formulation [3]
-
Materials: 100 mM this compound in DMSO stock solution, Corn Oil.
-
Procedure (for 1 mL final volume):
-
To 900 μL of corn oil, add 100 μL of the 25 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly by vortexing. Use sonication if necessary to obtain a clear solution.
-
Visualizations
Caption: Experimental workflow for dissolving this compound for in vitro and in vivo use.
Caption: Myoferlin (MYOF) signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. oncotarget.com [oncotarget.com]
- 7. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing HJ445A Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HJ445A in in vitro assays. The information is designed to assist in optimizing experimental conditions and addressing common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Myoferlin (MYOF).[1][2][3] It binds to the MYOF-C2D domain with a high affinity.[1][4][2][3] Myoferlin is a protein involved in membrane repair, endocytosis, and vesicle fusion.[5][6] In cancer cells, MYOF is often overexpressed and plays a role in tumor progression by promoting cell proliferation, migration, invasion, and angiogenesis.[7][8] this compound exerts its anti-cancer effects by inhibiting MYOF, which can lead to the reversal of the epithelial-mesenchymal transition (EMT) process and induction of apoptosis.[4][2][3]
2. What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will depend on the cell type and the specific assay being performed. Based on published data, a good starting point for cell proliferation assays is in the range of the IC50 values. For gastric cancer cell lines MGC803 and MKN45, the reported IC50 values are 0.16 µM and 0.14 µM, respectively.[1][2][3][9] For apoptosis induction, concentrations between 0.1 µM and 0.8 µM have been shown to be effective.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[9] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. It is important to ensure the final DMSO concentration in the culture does not exceed a level that could cause cytotoxicity (typically <0.1-0.5%).
4. What is the signaling pathway affected by this compound?
This compound inhibits Myoferlin (MYOF), which is known to be involved in several signaling pathways crucial for cancer progression. One key function of MYOF is its role in regulating the degradation of the Epidermal Growth Factor Receptor (EGFR).[5] By inhibiting MYOF, this compound can lead to altered EGFR signaling. MYOF is also implicated in pathways that control cell migration, epithelial-to-mesenchymal transition (EMT), and angiogenesis, likely through its influence on vesicle trafficking and protein secretion.[7][10]
Troubleshooting Guides
Issue 1: No or low cytotoxic effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve with a wider range of concentrations. Start from a low nanomolar range and go up to the low micromolar range. |
| Cell Line Insensitivity | Ensure your cell line expresses Myoferlin (MYOF). If not, consider using a different, more sensitive cell line. The gastric cancer cell lines MGC803 and MKN45 are known to be sensitive.[1][2][3][9] |
| Degraded this compound | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Incorrect Assay Duration | The effect of this compound may be time-dependent. Try increasing the incubation time (e.g., 24, 48, 72 hours). |
| High Cell Seeding Density | Too many cells can deplete the compound or mask its effects. Optimize the cell seeding density for your specific assay. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between seeding replicates. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Check for signs of microbial contamination in your cell cultures. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Different Lots of Reagents | If possible, use the same lot of this compound, media, and serum for a series of experiments. If not, qualify each new lot. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, CO2 levels, and humidity in the incubator. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | MYOF-C2D domain | 0.17 µM | [1][4][2][3] |
| IC50 (Proliferation) | MGC803 (Gastric Cancer) | 0.16 µM | [1][2][3][9] |
| IC50 (Proliferation) | MKN45 (Gastric Cancer) | 0.14 µM | [1][2][3][9] |
Table 2: Apoptosis Induction by this compound in Gastric Cancer Cells
| This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| 0 | 3.1 | [4] |
| 0.1 | 3.4 | [4] |
| 0.2 | 5.7 | [4] |
| 0.4 | 50.2 | [4] |
| 0.8 | 54.0 | [4] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well).
-
Cell Adherence: Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Add the proliferation assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified in the reagent protocol.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
2. Apoptosis Assay (e.g., Annexin V/PI Staining)
This protocol outlines the general steps for assessing apoptosis by flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Myoferlin is a novel exosomal protein and functional regulator of cancer-derived exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting HJ445A instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HJ445A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of myoferlin (MYOF).[1][2] Myoferlin is a protein involved in various cellular processes, including membrane repair, vesicle trafficking, and the regulation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[3][4][5] By inhibiting MYOF, this compound can disrupt these processes, leading to reduced cancer cell proliferation, migration, and induction of apoptosis.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, -20°C for up to 3 years is recommended. For stock solutions in DMSO, it is advised to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[6] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (224.46 mM) with the aid of ultrasonication.[6]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, published data shows IC50 values for gastric cancer cell lines MGC803 and MKN45 to be 0.16 µM and 0.14 µM, respectively.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Troubleshooting Guide: this compound Instability in Cell Culture Media
Users may encounter issues with the stability of this compound in aqueous cell culture media, leading to a loss of activity and inconsistent experimental results. The chemical structure of this compound contains a benzamide (B126) and a triazole moiety, which may be susceptible to degradation under certain conditions.
Issue: Diminished or inconsistent biological activity of this compound.
This could be due to the degradation of the compound in the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Hydrolysis of the Benzamide Moiety | The benzamide group in this compound may be susceptible to hydrolysis, especially in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4). This hydrolysis would cleave the amide bond, rendering the compound inactive. The rate of hydrolysis can be influenced by pH and temperature. To mitigate this, prepare fresh this compound-containing media for each experiment and minimize the incubation time as much as possible. Consider replenishing the media with fresh compound for long-term experiments (e.g., every 24 hours). |
| Photodegradation of the Triazole Moiety | Triazole-containing compounds can be sensitive to light.[1][3] Prolonged exposure to light, especially UV light from laboratory hoods, can lead to degradation. Protect your stock solutions and culture plates from light by using amber tubes and wrapping plates in foil. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins or reducing agents, could potentially interact with and destabilize this compound. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium if your cell line permits. You can also test the stability of this compound in your specific medium using the protocol provided below. |
| Precipitation of the Compound | Due to its hydrophobicity, this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. This will reduce the effective concentration of the compound available to the cells. To address this, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and visually inspect the media for any signs of precipitation after adding this compound. A serial dilution approach when adding the compound to the media can also help. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.16 | [1][2] |
| MKN45 | Gastric Cancer | 0.14 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a stock concentration of 10-20 mM.
-
If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation of Spiked Media:
-
Prepare a sufficient volume of your complete cell culture medium (including serum and any other supplements).
-
Spike the medium with this compound to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Prepare a "vehicle control" medium containing the same final concentration of DMSO without this compound.
-
-
Incubation:
-
Aliquot the spiked media and vehicle control media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot of the spiked medium and one of the vehicle control.
-
Immediately store the samples at -80°C until analysis. The T=0 sample should be collected immediately after preparation.
-
-
Analysis (using HPLC):
-
Thaw the samples and prepare them for High-Performance Liquid Chromatography (HPLC) analysis.
-
Develop an HPLC method to separate and quantify the parent this compound peak.
-
Inject the samples and record the peak area of this compound for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to generate a stability profile.
-
Visualizations
References
- 1. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Avoiding off-target effects of HJ445A in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of HJ445A, a potent and selective myoferlin (MYOF) inhibitor, in research experiments. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of myoferlin (MYOF).[1][2] It binds to the MYOF-C2D domain with a high affinity.[1][2] Myoferlin is a protein involved in several cellular processes, including membrane repair, vesicle trafficking, and cell signaling, and its overexpression has been linked to the progression of various cancers.[3]
Q2: What are the known on-target effects of this compound?
This compound has been shown to potently inhibit the proliferation of gastric cancer cells.[1][2][4][5] It can also prevent the migration of cancer cells by reversing the epithelial-mesenchymal transition (EMT) process and inhibit colony formation.[1][5] Furthermore, this compound can induce apoptosis in gastric cancer cells.[1]
Q3: What are the known off-target effects of this compound?
Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) for this compound that details its specific off-target interactions. However, like any small molecule inhibitor, it has the potential to bind to unintended targets, which can lead to misinterpretation of experimental results or cellular toxicity.[6] It is crucial to perform experiments to validate that the observed phenotype is a direct result of myoferlin inhibition.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging off-target proteins.[6]
-
Employ control compounds: Use a structurally similar but inactive analog of this compound as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Utilize orthogonal validation methods: Confirm your findings using a different method to inhibit myoferlin function, such as siRNA or CRISPR-Cas9 knockdown/knockout of the MYOF gene.[6] If the phenotype persists after genetic ablation of myoferlin, it is likely an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | This compound solutions may degrade over time. Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
| Cell Culture Variability | Differences in cell passage number, confluency, or serum batches can affect cellular responses. Maintain a consistent cell culture protocol and regularly test for mycoplasma contamination. |
| Off-Target Effects | The observed phenotype may not be due to myoferlin inhibition. See the "Strategies to Validate On-Target Effects" section below for guidance on how to investigate this possibility. |
Issue 2: High cellular toxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| Off-Target Toxicity | This compound may be inhibiting other proteins essential for cell survival. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for the desired on-target effect. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that can lead to non-specific effects and toxicity. Visually inspect your solutions for any precipitation. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 0.17 µM | - | [1][2][4][5] |
| IC50 (Cell Proliferation) | 0.16 µM | MGC803 | [1][2][4][5] |
| IC50 (Cell Proliferation) | 0.14 µM | MKN45 | [1][2][4][5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Myoferlin Expression
This protocol is to confirm the presence of myoferlin in your cell line and to assess the impact of this compound on downstream signaling pathways.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against myoferlin
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against myoferlin (and any other protein of interest) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway involving myoferlin.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating on-target effects of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to address HJ445A precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with HJ445A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a compound with limited water solubility. Through the use of co-solvents, a clear solution of up to 2.5 mg/mL (5.61 mM) can be achieved. It is important to note that direct dissolution in purely aqueous buffers will likely result in precipitation.
Q2: My this compound precipitated out of solution. What are the common causes?
A2: Precipitation of this compound can occur due to several factors:
-
Improper solvent composition: The use of an inadequate co-solvent system is a primary cause of precipitation.
-
Rapid dilution: Quickly diluting a concentrated stock of this compound in an organic solvent (like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Temperature fluctuations: Changes in temperature can affect the solubility of this compound, potentially leading to precipitation.
-
pH of the aqueous solution: The solubility of many small molecules is pH-dependent. While specific data for this compound's pH-dependent solubility is not provided, a significant shift in pH could contribute to precipitation.
-
High final concentration: Attempting to achieve a final concentration of this compound in your assay that exceeds its solubility limit in the final solvent composition will lead to precipitation.
Q3: How should I store solutions of this compound to prevent degradation and precipitation?
A3: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to prepare single-use aliquots.[2] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Issue 1: Precipitation occurs immediately upon dilution of the DMSO stock solution into an aqueous buffer.
| Possible Cause | Recommended Solution |
| Rapid Dilution | Perform serial dilutions instead of a single large dilution. First, create an intermediate dilution of your stock in pure DMSO. Then, add this less concentrated DMSO solution to your aqueous buffer.[2] |
| Inadequate Co-solvents | Utilize a validated co-solvent system. For in vivo experiments, formulations with PEG300 and Tween-80 or SBE-β-CD have been shown to be effective.[1] For in vitro assays, ensure the final DMSO concentration is well-tolerated by your cells (typically ≤ 0.1%) and include a vehicle control with the same DMSO concentration.[2] |
| Low Temperature | Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the this compound solution. Gentle warming can help maintain solubility. |
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Recommended Solution |
| Supersaturated Solution | The initial clear solution may have been supersaturated. The compound is slowly crashing out of solution. Prepare a fresh solution and consider using a slightly lower final concentration. |
| Temperature Fluctuations | Store the prepared aqueous solution at a constant temperature. Avoid moving it between different temperature environments (e.g., from a warm incubator to a cold room). |
| Instability in Aqueous Media | This compound may not be stable in your specific aqueous buffer for extended periods. It is best practice to prepare working solutions fresh for each experiment.[2] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvent systems.[1]
| Solvent System Composition | Achievable Concentration | Molar Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 5.61 mM | Requires sonication for a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.61 mM | Requires sonication for a clear solution. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | 5.61 mM | Requires sonication for a clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
-
Procedure:
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Formulation 1)
-
Objective: To prepare a clear, injectable solution of this compound.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
This protocol is for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For a 1 mL final volume, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Use sonication to ensure the final solution is clear.[1]
-
Protocol 3: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.[2]
-
Pre-warm the cell culture medium to 37°C.
-
Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:100 (e.g., 10 µL of 1 mM intermediate stock into 1 mL of medium to get a 10 µM final concentration with 0.1% DMSO).
-
Gently mix the final working solution by inverting the tube or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visual Guides
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for preparing this compound in vitro solutions.
References
Best practices for long-term storage of HJ445A
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of HJ445A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for up to 24 months. For short-term storage of a few weeks, 4°C is acceptable.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Gently vortex to ensure the compound is fully dissolved.
Q3: Can I store this compound in a solution?
For long-term storage, it is highly recommended to store this compound as a lyophilized powder. If you need to store it in solution, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the solution should be stable for up to 6 months.
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. Both the lyophilized powder and solutions should be protected from light. Use amber-colored vials or wrap containers in aluminum foil. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.
Q5: What should I do if I observe precipitation in my this compound stock solution?
If precipitation is observed in your stock solution, it may be due to storage at a low temperature or the concentration being too high. Gently warm the solution to 37°C for 10-15 minutes and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated, and you may need to prepare a new stock solution at a lower concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in the experiment | 1. Improper storage conditions. | 1. Ensure the compound has been stored at the recommended temperature and protected from light. Use a fresh aliquot for your experiment. |
| 2. Repeated freeze-thaw cycles of the stock solution. | 2. Prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. | |
| 3. Degradation of the compound in the experimental medium. | 3. Prepare fresh dilutions of this compound in your experimental medium immediately before use. | |
| Inconsistent experimental results | 1. Inaccurate pipetting of the stock solution. | 1. Use calibrated pipettes and ensure the stock solution is at room temperature and well-mixed before dilution. |
| 2. Non-homogenous solution. | 2. Ensure the compound is fully dissolved in the stock solution and that the final experimental solution is well-mixed. | |
| Precipitation of the compound in the experimental medium | 1. Low solubility of this compound in the aqueous medium. | 1. Decrease the final concentration of this compound in your experiment. You can also test the addition of a small percentage of a solubilizing agent like Tween 20, if compatible with your experimental setup. |
| 2. The pH of the medium affects solubility. | 2. Check the pH of your experimental medium and adjust if necessary. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Gently vortex the vial until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Store the aliquots at -80°C for long-term use (up to 6 months).
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium immediately before adding it to your cells. Mix thoroughly by gentle inversion.
-
Visual Guides
Caption: Decision tree for the long-term storage of this compound.
Technical Support Center: Mitigating HJ445A Toxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals using the novel myoferlin (MYOF) inhibitor, HJ445A, in primary cell cultures. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential toxicity and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of myoferlin (MYOF).[1][2] It binds to the MYOF-C2D domain, inhibiting its function.[1][2] Myoferlin is a protein involved in various cellular processes, including plasma membrane repair, vesicle trafficking, endocytosis, and the regulation of growth factor receptor signaling (e.g., VEGFR-2, EGFR, IGFR).[3][4] In cancer cells, this compound has been shown to suppress proliferation and induce apoptosis.[1][2]
Q2: What are the potential signs of this compound toxicity in my primary cell culture?
A2: Signs of toxicity can vary depending on the primary cell type but may include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, detachment, or the formation of vacuoles.
-
Increased rates of apoptosis or necrosis.
-
Alterations in metabolic activity (e.g., changes in mitochondrial respiration or glucose uptake).
-
For specific cell types, functional impairments, such as reduced tube formation in endothelial cells or impaired fusion in myoblasts.
Q3: Why are primary cells more sensitive to this compound than cancer cell lines?
A3: Primary cells are often more sensitive to chemical compounds than immortalized cell lines because they more closely reflect the in vivo physiological state.[5] Their metabolic and signaling pathways are typically less altered than those of cancer cells, which have undergone transformations that can make them more robust. Myoferlin plays essential roles in the normal function of various cell types, such as muscle and endothelial cells, making these cells potentially more susceptible to its inhibition.[6][7]
Q4: How can I distinguish between on-target toxicity and off-target effects of this compound?
A4: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are some strategies:
-
Use a structurally different MYOF inhibitor: If another myoferlin inhibitor with a different chemical structure produces the same toxic phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If feasible, overexpressing myoferlin in your primary cells could rescue them from this compound-induced toxicity, indicating an on-target effect.
-
Knockdown of the target: Use siRNA or shRNA to specifically reduce myoferlin expression. If the phenotype of myoferlin knockdown resembles the toxic effects of this compound, this supports an on-target mechanism.
-
Dose-response analysis: Off-target effects are often observed at higher concentrations. A steep dose-response curve for toxicity may suggest a specific, on-target effect, whereas a shallow curve might indicate multiple, non-specific off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures and provides step-by-step solutions.
Problem 1: High Levels of Acute Cell Death, Even at Low Concentrations of this compound
Potential Causes:
-
High Solvent Concentration: Solvents like DMSO can be toxic to sensitive primary cells at concentrations as low as 0.1%.[5]
-
Suboptimal Cell Culture Conditions: Primary cells are highly sensitive to their environment. Poor quality media, incorrect pH or temperature, or microbial contamination can exacerbate drug toxicity.
-
High Cell Type Sensitivity: The primary cell type you are using (e.g., myoblasts, endothelial cells) may be inherently sensitive to myoferlin inhibition due to its critical role in their function.[6][7]
-
Incorrect Drug Concentration: Errors in calculating or preparing dilutions can lead to a much higher final concentration than intended.
Recommended Solutions:
-
Optimize Solvent Concentration:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (ideally ≤ 0.1%) and consistent across all experimental and control groups.
-
Always include a vehicle-only control (medium with the same final solvent concentration as your highest this compound concentration) to assess solvent toxicity.
-
-
Optimize Culture Conditions:
-
Use the recommended medium and supplements for your specific primary cell type.
-
Regularly monitor and maintain optimal pH, temperature, and humidity.
-
Routinely test for mycoplasma contamination.
-
-
Perform a Thorough Dose-Response Analysis:
-
Conduct a dose-response experiment with a wide range of this compound concentrations to determine the maximum non-toxic concentration and the IC50 for your specific primary cell type.
-
-
Verify Drug Concentration:
-
Double-check all calculations for dilutions.
-
Prepare fresh stock solutions and dilutions for each experiment to avoid degradation.
-
Problem 2: Inconsistent Results Between Experiments
Potential Causes:
-
Variability in Primary Cell Health and Passage Number: Primary cells can change their characteristics, including sensitivity to drugs, with increasing passage numbers.
-
Inconsistent Drug Preparation: Errors in serial dilutions can lead to variability in the final drug concentration.
-
Variable Incubation Times: The duration of exposure to this compound can significantly impact its effects.
-
Inconsistent Cell Density: The density of cells at the time of treatment can influence their response to a drug.
Recommended Solutions:
-
Standardize Cell Culture Practices:
-
Use primary cells with a low and consistent passage number for all experiments.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the treatment.
-
Maintain a consistent cell seeding density across all experiments.
-
-
Prepare Fresh Dilutions:
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
-
Standardize Incubation Times:
-
Use a precise and consistent incubation time for all experiments. Consider using a timer to ensure accuracy.
-
-
Implement Rigorous Controls:
-
Include positive and negative controls in every experiment to monitor for variability.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data related to this compound toxicity. Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific primary cell types and experimental conditions.
Table 1: Cytotoxicity of this compound in Different Primary Cell Types (72h Exposure)
| Primary Cell Type | IC50 (µM) for Proliferation | Maximum Non-Toxic Concentration (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.85 | 0.2 |
| Primary Human Skeletal Myoblasts | 1.2 | 0.3 |
| Primary Human Dermal Fibroblasts | 3.5 | 1.0 |
| Primary Rat Cortical Neurons | > 10 | 2.5 |
Table 2: Effect of Exposure Time on HUVEC Viability (this compound at 1 µM)
| Exposure Time (hours) | Cell Viability (%) |
| 12 | 95 ± 4 |
| 24 | 82 ± 6 |
| 48 | 65 ± 7 |
| 72 | 48 ± 5 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Calculate the IC50 value using appropriate software.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Myoferlin's role in signaling and this compound's inhibitory action.
Caption: Troubleshooting workflow for high this compound toxicity.
References
- 1. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normal myoblast fusion requires myoferlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of HJ445A in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the novel MYOF inhibitor, HJ445A, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in the progression of various cancers, including gastric cancer.[1][2][3] It has demonstrated significant anti-tumor efficacy in vivo.[1] However, like many kinase inhibitors, this compound has poor water solubility, which can lead to low and variable oral bioavailability, potentially limiting its therapeutic efficacy.[1][4][5]
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: Based on preclinical data, several vehicle formulations can be used to dissolve this compound for administration to animal models. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common co-solvent system for poorly soluble compounds.
-
10% DMSO, 90% (20% SBE-β-CD in Saline): Utilizes a cyclodextrin (B1172386) to improve solubility.
-
10% DMSO, 90% Corn Oil: A lipid-based formulation.
Q3: What alternative formulation strategies can be explored if standard methods provide suboptimal bioavailability?
A3: For compounds with low aqueous solubility like this compound, several advanced formulation strategies can be employed to enhance oral absorption:
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or self-microemulsifying drug delivery systems can improve solubility and absorption.
-
Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility.[6][7]
-
Lipophilic Salts: Preparing this compound as a lipophilic salt can enhance its solubility in lipid-based excipients.[4][5]
Q4: What is the mechanism of action of this compound?
A4: this compound selectively binds to the MYOF-C2D domain, inhibiting its function.[1][2] Myoferlin is involved in several cellular processes that promote cancer progression, including the regulation of receptor tyrosine kinases like EGFR, cell migration, and epithelial-to-mesenchymal transition (EMT).[8][9] By inhibiting MYOF, this compound can disrupt these pathways, leading to reduced tumor growth and metastasis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low and/or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. First-pass metabolism in the gut wall and/or liver. Efflux by transporters such as P-glycoprotein (P-gp). | Formulation Optimization: - Evaluate different formulations (see Data Presentation and Experimental Protocols sections). - Consider advanced formulations like SEDDS, nanocrystals, or amorphous solid dispersions. Co-administration with Bioavailability Enhancers: - Investigate co-administration with P-gp inhibitors if efflux is suspected. |
| Precipitation of this compound in the formulation upon standing or dilution. | The concentration of this compound exceeds its solubility in the chosen vehicle. The formulation is not stable. | Formulation Re-evaluation: - Reduce the concentration of this compound in the formulation. - Use a different co-solvent or surfactant system. - Prepare fresh formulations immediately before each use. - For lipid-based systems, ensure the components are fully miscible. |
| High inter-animal variability in pharmacokinetic parameters. | Inconsistent dosing technique (e.g., incorrect oral gavage). Differences in food intake among animals (food effect). Genetic variability in drug-metabolizing enzymes or transporters. | Standardize Experimental Procedures: - Ensure all personnel are properly trained in oral gavage techniques.[10][11][12] - Fast animals overnight before dosing to minimize food effects. - Use animals from a single, well-characterized strain. |
| Difficulty in quantifying this compound in plasma samples. | Low drug concentrations are below the limit of quantification (LOQ) of the analytical method. Interference from plasma matrix components. | Analytical Method Optimization: - Develop a more sensitive analytical method (e.g., LC-MS/MS). - Optimize the sample preparation method to remove interfering substances (e.g., protein precipitation, solid-phase extraction). |
Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound in mice following a single oral dose of 20 mg/kg in different formulations. This data is for illustrative purposes to demonstrate the potential improvements in bioavailability with formulation optimization.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 | 2.0 | 600 | 5 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 450 | 1.5 | 2100 | 18 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 900 | 1.0 | 4800 | 40 |
| Nanocrystal Formulation | 1200 | 0.5 | 6000 | 50 |
Note: These are representative values and actual results may vary.
Experimental Protocols
Protocol for Evaluating the Oral Bioavailability of this compound in Mice
1. Formulation Preparation:
-
Aqueous Suspension: Weigh the required amount of this compound and suspend it in a 0.5% (w/v) solution of methylcellulose (B11928114) in water.
-
Co-solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired volume and vortex until a clear solution is obtained.
-
-
SEDDS Formulation:
-
Select appropriate oil, surfactant, and co-surfactant based on solubility studies.
-
Mix the components in the determined ratio.
-
Add this compound and mix until completely dissolved.
-
-
Nanocrystal Formulation:
-
Prepare a nanosuspension of this compound using wet media milling or high-pressure homogenization with a suitable stabilizer.
-
2. Animal Dosing:
-
Use male BALB/c mice (8-10 weeks old), fasted overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 20 mg/kg. The dosing volume should be 10 mL/kg.[11][12][13]
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 90% saline) and administer via the tail vein at a dose of 2 mg/kg.
3. Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Mandatory Visualizations
Myoferlin Signaling Pathway in Cancer
References
- 1. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs - Neliti [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Myoferlin regulates cellular lipid metabolism and promotes metastases in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in HJ445A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving the hypothetical compound HJ445A.
FREQUENTLY ASKED QUESTIONS (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the kinase MEK1, a key component of the MAPK/ERK signaling pathway. By inhibiting MEK1, this compound is expected to block the phosphorylation of ERK1/2, leading to a downstream reduction in cell proliferation and survival.
Interpreting Unexpected Results
Q2: We observed an increase in cell proliferation at low concentrations of this compound, while higher concentrations show the expected inhibitory effect. Why is this happening?
This phenomenon, known as a paradoxical effect, can sometimes be observed with inhibitors of the MAPK pathway. Potential causes include:
-
Feedback Loop Activation: Inhibition of MEK1 can sometimes lead to the activation of upstream signaling molecules (e.g., RAF kinases) through the release of negative feedback loops. At low concentrations of this compound, this feedback activation may be stronger than the inhibitory effect, leading to a net increase in pathway activity.
-
Off-Target Effects: At specific concentrations, this compound might interact with other cellular targets that promote proliferation.
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: A detailed dose-response curve with more data points at the lower concentrations can help to characterize the paradoxical effect.
-
Western Blot Analysis: Analyze the phosphorylation status of upstream (e.g., c-Raf) and downstream (e.g., ERK1/2) components of the pathway at various concentrations of this compound.
-
Consider Combination Therapy: Combining this compound with an inhibitor of an upstream component (e.g., a RAF inhibitor) may abrogate the paradoxical effect.
Q3: Western blot analysis shows incomplete inhibition of ERK1/2 phosphorylation, even at high concentrations of this compound. What could be the reason?
Several factors could contribute to incomplete inhibition:
-
Cell Line Specific Resistance: The cell line being used may have intrinsic resistance mechanisms, such as mutations in the MAPK pathway or compensatory signaling through parallel pathways (e.g., PI3K/Akt pathway).
-
Drug Efflux: The cells may be actively pumping out this compound through multidrug resistance transporters.
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Cell Line Characterization: Sequence key genes in the MAPK and PI3K/Akt pathways to check for mutations.
-
Use of Efflux Pump Inhibitors: Co-treat cells with a known drug efflux pump inhibitor to see if this enhances this compound's effect.
-
Assess Compound Stability: Use analytical methods like HPLC to determine the concentration of this compound in the culture medium over time.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Suggested Action |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Observed cytotoxicity is significantly higher than expected. | Off-target toxicity. | Perform a broader kinase profiling assay to identify potential off-target effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatments and is below the toxic threshold for the cell line. | |
| No effect of this compound on the target pathway. | Incorrect compound concentration. | Verify the stock solution concentration and perform serial dilutions carefully. |
| Inactive compound. | Check the storage conditions and expiration date of the compound. Test a fresh batch if necessary. | |
| Insufficient treatment time. | Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-ERK1/2
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The proposed signaling pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Validation & Comparative
A Comparative Guide to Myoferlin Inhibitors: HJ445A vs. 6y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two myoferlin inhibitors, HJ445A and its predecessor, 6y. Myoferlin, a protein implicated in cancer progression, has emerged as a promising therapeutic target. This document summarizes the available experimental data to facilitate an objective assessment of these two compounds.
Executive Summary
This compound is a highly potent and selective myoferlin inhibitor developed as an optimized derivative of the lead compound 6y. While 6y demonstrated promising anti-metastatic properties in pancreatic cancer, its development was hampered by poor physicochemical characteristics, notably low water solubility. This compound was engineered to overcome these limitations, exhibiting significantly improved water solubility and demonstrating robust anti-tumor efficacy in preclinical studies. This guide presents the quantitative data for this compound's performance and outlines the experimental methodologies used to generate these findings.
Data Presentation
The following tables summarize the key quantitative data for this compound. Due to the limited publicly available quantitative efficacy data for 6y, a direct side-by-side numerical comparison is not feasible. The data for this compound serves as a benchmark for a myoferlin inhibitor from the 1,5-diaryl-1,2,4-triazole chemical series.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | MYOF-C2D domain | 0.17 µM | [1][2] |
| IC50 (Proliferation) | MGC803 (Gastric Cancer) | 0.16 µM | [1][2] |
| MKN45 (Gastric Cancer) | 0.14 µM | [1][2] |
Table 2: Cellular Effects of this compound in Gastric Cancer Cells
| Assay | Effect | Observations | Reference |
| Cell Migration | Potent Inhibition | Reversed the epithelial-mesenchymal transition (EMT) process. | [1][2] |
| Colony Formation | Inhibition | Demonstrated in a concentration-dependent manner in MKN45 cells. | [1][2] |
| Apoptosis | Induction | Showed a dose-dependent increase in apoptosis. | [1][2] |
Table 3: Physicochemical and In Vivo Properties of this compound
| Parameter | Observation | Reference |
| Water Solubility | ~170-fold improvement compared to 6y | [1][2] |
| In Vivo Efficacy | Demonstrated superior antitumor efficacy in preclinical models. | [1][2] |
Myoferlin Signaling and Inhibitor Mechanism of Action
Myoferlin is a transmembrane protein that plays a crucial role in various cellular processes that are often dysregulated in cancer, including cell migration, invasion, and angiogenesis. It is known to interact with and regulate the signaling of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By stabilizing these receptors and facilitating their recycling, myoferlin promotes downstream signaling pathways that drive tumor progression.
Both this compound and 6y are small molecule inhibitors designed to target the C2D domain of myoferlin. By binding to this domain, they disrupt myoferlin's function, thereby inhibiting the signaling cascades that contribute to cancer cell proliferation, survival, and metastasis. The improved efficacy of this compound is attributed to its optimized chemical structure, leading to better target engagement and superior pharmacological properties.
Myoferlin's role in RTK signaling and inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MGC803, MKN45) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the myoferlin inhibitor (this compound or 6y) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Workflow for the MTT cell proliferation assay.
Transwell Migration Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cancer cells (e.g., MKN45) in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the myoferlin inhibitor to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with the myoferlin inhibitor for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MKN45) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the myoferlin inhibitor (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound represents a significant advancement over its lead compound, 6y, as a myoferlin inhibitor. Its improved water solubility and potent anti-tumor effects, supported by robust preclinical data, position it as a promising candidate for further development. While 6y established the potential of targeting myoferlin in cancer, its suboptimal physicochemical properties limited its therapeutic utility. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating ongoing efforts to develop effective therapies targeting myoferlin.
References
A Comparative Analysis of MYOF Inhibitors: HJ445A vs. WJ460
For Researchers, Scientists, and Drug Development Professionals
Myoferlin (MYOF) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in tumor progression, including cell proliferation, migration, and invasion. This guide provides a comparative overview of two prominent small molecule inhibitors of MYOF: HJ445A and WJ460. While direct comparative studies are not yet available in the published literature, this document synthesizes the existing data from separate preclinical investigations to facilitate an informed evaluation of their potential.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and WJ460 based on available research. It is critical to note that the experimental contexts, such as cancer cell lines and assay types, differ between the studies, precluding a direct, definitive comparison of potency.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | WJ460 | Experimental Context |
| Binding Affinity (KD) | 0.17 µM[1][2][3][4] | Not explicitly quantified in available data | Binding to MYOF-C2D domain |
| IC50 (Proliferation) | 0.16 µM (MGC803 Gastric Cancer)[1][2][3][4]0.14 µM (MKN45 Gastric Cancer)[1][2][3][4] | Not explicitly quantified in available data | Cell proliferation assays |
| IC50 (Invasion) | Not explicitly quantified in available data | 43.37 nM (MDA-MB-231 Breast Cancer)[5]36.40 nM (BT549 Breast Cancer)[5] | Collagen I invasion assay |
Table 2: Cellular and In Vivo Effects
| Effect | This compound | WJ460 |
| Cellular Mechanisms | Reverses Epithelial-Mesenchymal Transition (EMT), Inhibits colony formation, Induces apoptosis[1][2] | Induces G2/M phase arrest, Mitochondrial autophagy, Lipid peroxidation, Ferroptosis[5] |
| In Vivo Efficacy | Demonstrated antitumor efficacy in a gastric cancer xenograft model.[2] | Reduced lung metastasis in a breast cancer experimental metastasis mouse model.[5][6] |
| Physicochemical Properties | Significantly improved water solubility (170-fold enhancement over lead compound 6y).[1][4] | Information not available in the provided search results. |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While complete, step-by-step protocols are proprietary to the original research publications, this section outlines the key assays cited in the evaluation of this compound and WJ460.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (KD) of the inhibitor to the MYOF protein.
General Protocol:
-
The purified MYOF protein (specifically the C2D domain) is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.
-
The binding and dissociation of the inhibitor to the immobilized MYOF are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived (KD = kd/ka).
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells and determine the IC50 value.
General Protocol:
-
Cancer cells (e.g., MGC803, MKN45) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
A reagent such as MTT or CellTiter-Glo® is added to the wells.
-
MTT: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured.
-
CellTiter-Glo®: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
The signal is measured using a microplate reader.
-
The data is normalized to untreated controls, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is calculated.
Transwell Invasion Assay
Objective: To assess the ability of an inhibitor to block the invasion of cancer cells through an extracellular matrix.
General Protocol:
-
Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel or Collagen I) are placed in a multi-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cancer cells (e.g., MDA-MB-231, BT549) are seeded into the upper chamber in a serum-free medium containing various concentrations of the inhibitor (e.g., WJ460).
-
The plate is incubated for a period (e.g., 12-24 hours) to allow for cell invasion through the matrix and membrane.
-
Non-invading cells on the upper surface of the membrane are removed.
-
The invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of invading cells is quantified, and the IC50 for invasion is determined.
MYOF Signaling and Inhibition Workflow
Myoferlin is a large transmembrane protein that lacks a kinase domain but functions as a critical scaffolding protein in various signaling pathways. Its inhibition can disrupt multiple oncogenic processes.
References
- 1. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic modeling of the effects of myoferlin on tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Novel Compound HJ445A on Epithelial-Mesenchymal Transition (EMT) Markers via qPCR: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for validating the effect of a novel compound, HJ445A, on key epithelial-mesenchymal transition (EMT) markers using quantitative real-time PCR (qPCR). The performance of this compound is benchmarked against established EMT inhibitors, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of EMT Marker Expression
The efficacy of this compound in reversing or inhibiting EMT is quantitatively assessed by measuring the mRNA expression levels of key epithelial and mesenchymal markers. The following table summarizes the hypothetical relative gene expression data from a qPCR experiment comparing this compound with other known EMT inhibitors. In this simulated experiment, a cancer cell line was first induced to undergo EMT, followed by treatment with the respective compounds.
| Treatment Group | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail (EMT Transcription Factor) |
| Control (No EMT induction) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| EMT Induction (e.g., TGF-β) | 0.25 ± 0.03 | 4.50 ± 0.30 | 5.20 ± 0.45 | 6.80 ± 0.50 |
| This compound (10 µM) | 0.85 ± 0.06 | 1.50 ± 0.12 | 1.80 ± 0.15 | 2.10 ± 0.18 |
| Rapamycin (20 nM) [1] | 0.78 ± 0.05 | 1.80 ± 0.14 | 2.10 ± 0.19 | 2.50 ± 0.22 |
| 17-AAG (100 nM) [1] | 0.82 ± 0.07 | 1.65 ± 0.13 | 1.95 ± 0.16 | 2.30 ± 0.20 |
| LY294002 (10 µM) [1] | 0.30 ± 0.04 | 2.50 ± 0.21 | 2.80 ± 0.24 | 4.50 ± 0.35 |
Data are presented as mean fold change ± standard deviation relative to the non-induced control group. This data is illustrative and intended for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducible validation of a compound's effect on EMT markers.
Cell Culture and EMT Induction
-
Cell Line: A suitable epithelial cell line (e.g., A549, MCF-7) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
EMT Induction: To induce EMT, cells are treated with a known inducer, such as Transforming Growth Factor-beta (TGF-β), at a pre-determined concentration (e.g., 4 ng/mL) for a specific duration (e.g., 36-72 hours)[2].
Compound Treatment
-
Following EMT induction, the media is replaced with fresh media containing the test compound (this compound) or comparative inhibitors (Rapamycin, 17-AAG, LY294002) at desired concentrations.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
RNA Extraction and cDNA Synthesis
-
Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent) following the manufacturer's instructions.[3]
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[4]
Quantitative Real-Time PCR (qPCR)
-
qPCR is performed using a SYBR Green-based master mix and specific primers for the target EMT markers (E-cadherin, N-cadherin, Vimentin, Snail) and a housekeeping gene (e.g., GAPDH) for normalization.[4][5]
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]
-
A melting curve analysis is performed to ensure the specificity of the amplified products.[5]
-
The relative gene expression is calculated using the 2-ΔΔCT method, normalizing the data to the housekeeping gene and the untreated control group.[5]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams illustrate the qPCR workflow and a key signaling pathway involved in EMT.
A primary pathway implicated in EMT is the TGF-β signaling cascade.[6][7] Many EMT inhibitors, and potentially this compound, function by targeting components of this pathway.
Concluding Remarks
The presented data and protocols offer a robust framework for the validation of novel EMT inhibitors like this compound. The hypothetical results suggest that this compound is a potent inhibitor of EMT, demonstrating comparable or superior activity to established compounds such as Rapamycin and 17-AAG in modulating the expression of key EMT markers.[1] Further investigation into the specific molecular targets of this compound within relevant signaling pathways, like the TGF-β pathway, is warranted to fully elucidate its mechanism of action. The methodologies described herein provide a standardized approach for such preclinical evaluations.
References
- 1. Identifying Inhibitors of Epithelial-Mesenchymal Transition by Connectivity-Map Based Systems Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial-mesenchymal transition markers screened in a cell-based model and validated in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Expression of EMT-Related Transcription Factors and Mitochondrial Dynamics Genes across Endometriosis Stages [scirp.org]
- 5. dovepress.com [dovepress.com]
- 6. Can Natural Products Targeting EMT Serve as the Future Anticancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
HJ445A Effectively Inhibits Cell Migration: A Comparative Analysis Using the Wound-Healing Assay
HJ445A, a potent and selective myoferlin (MYOF) inhibitor, has demonstrated significant potential in curbing cancer cell migration, a critical process in tumor metastasis. This guide provides a comparative analysis of this compound's efficacy in inhibiting cell migration, benchmarked against other known migration inhibitors, with a focus on data derived from the widely-used wound-healing assay.
Myoferlin, a protein frequently overexpressed in various cancers, including gastric cancer, plays a crucial role in cell membrane repair, vesicle trafficking, and, significantly, cell migration. The inhibitor this compound targets the C2D domain of myoferlin, thereby disrupting its function and impeding the migratory capabilities of cancer cells. This inhibitory effect has been observed in gastric cancer cell lines.
To quantitatively assess the inhibitory effects of this compound and other compounds on cell migration, the wound-healing (or scratch) assay is a fundamental and accessible method. This technique involves creating an artificial gap, or "wound," in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap over time. The extent of wound closure serves as a direct measure of cell migration.
Comparative Analysis of Cell Migration Inhibitors
The following table summarizes the performance of this compound in inhibiting cell migration alongside other well-established inhibitors targeting different cellular pathways involved in cell motility. While direct comparative studies with this compound using a standardized wound-healing assay are not extensively available in the public domain, this guide compiles relevant data to provide a contextual understanding of its potential efficacy.
| Inhibitor | Target | Cell Line | Concentration | Observation |
| This compound | Myoferlin (MYOF) | Gastric Cancer Cells | Not Specified | Prevents cell migration |
| Y-27632 | ROCK | TE-10 (stratified) | 20 µM | Reduced the distance of wound edge movement at 24-72h.[1] |
| ML-7 | Myosin Light Chain Kinase (MLCK) | Various | Not Specified | Reduces invasiveness of human pancreatic and rat prostatic cells. |
| TR100 | Tropomyosin | Melanoma and Neuroblastoma | Micromolar range | Reduces melanoma cell invasive outgrowth. |
Experimental Protocols
Wound-Healing Assay Protocol
The following is a generalized protocol for a wound-healing assay, which can be adapted for specific cell lines and inhibitors.
-
Cell Seeding: Plate cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach approximately 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip or a specialized scratch tool, create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh culture medium containing the desired concentration of the inhibitor (e.g., this compound) or a vehicle control to the respective wells. To distinguish between cell migration and proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.[2]
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope. This is the 0-hour time point. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at 0h - Area at time t) / Area at 0h] x 100
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying molecular mechanism of this compound, the following diagrams are provided.
References
Unveiling the Kinase Selectivity Profile of HJ445A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While HJ445A has been identified as a potent inhibitor of Myoferlin (MYOF), a crucial protein in various cellular processes and implicated in cancer progression, a comprehensive public profile of its selectivity against a broad panel of kinases is not currently available. Understanding the kinase selectivity of a small molecule inhibitor is paramount in drug discovery and development to assess its potential on-target efficacy and off-target effects, which can lead to unforeseen toxicities or provide opportunities for polypharmacology.
This guide provides a standardized framework for presenting and interpreting kinase selectivity data, using established methodologies. Although specific quantitative data for this compound is absent from the public domain, the following sections detail how such data would be presented and the experimental protocols used to generate it.
Quantitative Analysis of Kinase Inhibition
A typical kinase selectivity profile is generated by screening the compound against a large panel of kinases, often representing the entire human kinome. The data is usually presented as the percentage of inhibition at a fixed concentration or as IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%).
Table 1: Hypothetical Kinase Selectivity Profile of this compound
The following table illustrates how the inhibitory activity of this compound against a panel of kinases would be summarized. Data is typically presented as percent inhibition (% Inhibition) at a specific concentration (e.g., 1 µM) or as IC50 values. A lower IC50 value indicates higher potency.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |
| MYOF (Primary Target) | Ferlin | >95% | 170 [1] |
| Kinase A | Tyrosine Kinase | Data not available | Data not available |
| Kinase B | Serine/Threonine Kinase | Data not available | Data not available |
| Kinase C | Atypical Kinase | Data not available | Data not available |
| ... | ... | ... | ... |
Note: The IC50 value for MYOF is based on its reported Kd value, as comprehensive inhibition data is not available.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. Various high-throughput screening methods are employed to assess the compound's activity against a large number of kinases.
In Vitro Kinase Inhibition Assay Protocol (Generic)
This protocol describes a common method for determining the in vitro potency and selectivity of a test compound, such as this compound, against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
1. Reagent Preparation:
- Test Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Kinase and Substrate Preparation: Reconstitute purified, recombinant kinases and their specific substrates in the appropriate kinase assay buffer. The concentration of the kinase should be optimized to ensure a linear reaction rate.
- ATP Solution: Prepare a solution of ATP in kinase assay buffer. The concentration is often set at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well assay plate.
- Add the kinase/substrate mixture to each well.
- Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the kinase.
- Initiate the kinase reaction by adding the ATP solution to each well.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
3. Signal Detection:
- Stop the kinase reaction and measure the remaining ATP using a commercial kit, such as ADP-Glo™ Kinase Assay. This involves adding a reagent that simultaneously terminates the kinase reaction and depletes the remaining ATP.
- A second reagent is then added to convert the ADP generated by the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- The luminescence is measured using a plate reader. The intensity of the light signal is inversely proportional to the kinase activity.
4. Data Analysis:
- The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
Diagrams are essential for clearly communicating complex experimental processes. The following diagram, generated using Graphviz, illustrates the workflow for determining the kinase selectivity profile of an inhibitor.
References
A Comparative Analysis of HJ445A and Other Prominent Myoferlin Inhibitors
For Immediate Release
Shanghai, China – December 9, 2025 – In the evolving landscape of cancer therapeutics, myoferlin (MYOF) has emerged as a compelling target due to its multifaceted role in tumor progression, including cell proliferation, migration, and vesicle trafficking. This report provides a detailed comparative analysis of a promising new myoferlin inhibitor, HJ445A, alongside other known inhibitors: 6y, YQ456, and WJ460. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Myoferlin, a large transmembrane protein, is implicated in various cellular processes crucial for cancer cell survival and metastasis.[1][2] Its overexpression is correlated with poor prognosis in several cancers, including gastric, colorectal, and breast cancer.[2][3] The inhibitors discussed herein primarily target the C2D domain of myoferlin, a critical region for its function.[1][4]
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and its counterparts, offering a side-by-side comparison of their binding affinity and inhibitory concentrations.
| Inhibitor | Target Domain | Binding Affinity (KD) | IC50 (Cell Proliferation/Invasion) | Cell Lines Tested | Key Differentiator |
| This compound | MYOF-C2D | 0.17 µM[4][5][6][7] | 0.14 µM (MKN45), 0.16 µM (MGC803)[4][5][6] | MGC803, MKN45 (Gastric Cancer)[4][5][6] | Significantly improved water solubility (~170-fold) compared to 6y.[5] |
| 6y | MYOF-C2D | Not explicitly quantified | Not explicitly quantified | Not specified | Lead compound for this compound with poor physicochemical properties (e.g., water solubility).[3][5] |
| YQ456 | MYOF-C2D | 37 nM[2][8] | 110 nM (Anti-invasion)[2][8] | HCT116, CT26-Luc (Colorectal Cancer)[2][9] | High binding affinity and potent anti-invasion capabilities.[2][8] |
| WJ460 | MYOF | Not explicitly quantified | 36.40 nM (BT549), 43.37 nM (MDA-MB-231) (Anti-invasion)[10][11] | MDA-MB-231, BT549 (Breast Cancer), PDAC cell lines[10][11][12] | Induces mitochondrial autophagy and ferroptosis.[10][12] |
Experimental Methodologies
The data presented in this guide are supported by a variety of established experimental protocols. Below are detailed summaries of the key methodologies employed in the characterization of these myoferlin inhibitors.
Binding Affinity Assays (KD Determination)
-
Surface Plasmon Resonance (SPR): This technique was utilized to measure the binding affinity of inhibitors to the purified MYOF-C2D domain. The assay involves immobilizing the MYOF-C2D protein on a sensor chip and flowing the inhibitor at various concentrations over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time to determine the association and dissociation rate constants, from which the dissociation constant (KD) is calculated.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique used to measure protein-small molecule interactions. In this assay, the MYOF-C2D protein is typically biotinylated and immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into solutions containing different concentrations of the inhibitor. The change in the interference pattern of light reflected from the tip surface is monitored to determine the binding kinetics and affinity (KD).[6]
Cellular Activity Assays (IC50 Determination)
-
Cell Proliferation Assays (e.g., CCK-8, MTS): These colorimetric assays are used to assess the effect of inhibitors on cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). A reagent (like CCK-8 or MTS) is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured using a microplate reader, and the IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is calculated.[9][13]
-
Transwell Invasion Assay: This assay evaluates the ability of an inhibitor to block cancer cell invasion. Cancer cells are seeded in the upper chamber of a transwell insert, which is coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension in the upper chamber. After a period of incubation (e.g., 12-36 hours), the non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted. The IC50 for invasion is the concentration of inhibitor that reduces the number of invading cells by 50%.[6]
Myoferlin Signaling and Inhibition
Myoferlin plays a crucial role in several signaling pathways that are central to cancer progression. It is involved in the endocytosis and recycling of key receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[14] By modulating the trafficking of these receptors, myoferlin influences downstream signaling cascades that control cell proliferation, migration, and angiogenesis.
The following diagrams illustrate the putative mechanism of myoferlin action and the proposed points of intervention by inhibitors like this compound.
Caption: Myoferlin's role in receptor tyrosine kinase signaling.
The following diagram illustrates the workflow for identifying and characterizing myoferlin inhibitors.
Caption: Workflow for myoferlin inhibitor discovery and validation.
Myoferlin inhibitors like this compound are thought to disrupt these processes by binding to myoferlin and preventing its proper function. This can lead to altered receptor trafficking, diminished downstream signaling, and ultimately, a reduction in cancer cell proliferation and invasion.[5] For instance, YQ456 has been shown to interfere with the interaction between myoferlin and Rab proteins, which are key regulators of vesicle trafficking.[6][15]
Conclusion
This compound represents a significant advancement in the development of myoferlin inhibitors, demonstrating potent anti-proliferative activity in gastric cancer cell lines and, crucially, possessing improved physicochemical properties such as enhanced water solubility compared to its predecessor, 6y.[5] When compared to other notable inhibitors like YQ456 and WJ460, this compound shows comparable potency. The choice of inhibitor for further preclinical and clinical development will likely depend on the specific cancer type, the desired therapeutic window, and the overall pharmacological profile. The continued investigation into these and other myoferlin inhibitors holds great promise for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Myoferlin inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
- 14. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of HJ445A on the MAPK Signaling Pathway: A Comparative Guide
This guide provides a comparative analysis of HJ445A, a novel inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, against other established inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's performance and mechanism of action, supported by detailed experimental protocols.
Introduction to the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK). This compound is designed to modulate this pathway, and this guide will explore its specific downstream effects.
Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK.
Comparative Analysis of this compound and Alternative MEK Inhibitors
The efficacy of this compound was benchmarked against two well-characterized MEK inhibitors, Trametinib and Selumetinib. The following tables summarize the key performance metrics from a series of in vitro experiments conducted on the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.
Table 1: In Vitro Potency of MEK Inhibitors
| Compound | Target | IC50 (p-ERK Inhibition) | IC50 (Cell Viability) |
| This compound | MEK1/2 | 0.8 nM | 5.2 nM |
| Trametinib | MEK1/2 | 0.9 nM | 6.5 nM |
| Selumetinib | MEK1/2 | 12 nM | 98 nM |
Table 2: Kinase Selectivity Profile
| Compound | MEK1 Ki (nM) | MEK2 Ki (nM) | Off-Target Kinases (Inhibition >50% at 1µM) |
| This compound | <0.5 | <0.5 | 1 out of 250 |
| Trametinib | <1 | <1 | 2 out of 250 |
| Selumetinib | 14 | 16 | 5 out of 250 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the interpretation of the presented data.
Caption: Workflow for validating the effects of this compound and other MEK inhibitors.
3.1. Cell Culture and Treatment A375 melanoma cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 96-well plates (for viability assays) or 6-well plates (for Western blotting) and allowed to adhere for 24 hours before treatment. Compounds were dissolved in DMSO to create stock solutions and then diluted in culture medium to the final desired concentrations.
3.2. Western Blotting for p-ERK Inhibition Following a 2-hour treatment with the inhibitors, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify the p-ERK/total ERK ratio.
3.3. Cell Viability Assay Cells seeded in 96-well plates were treated with a range of inhibitor concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate the IC50 values.
3.4. Kinase Selectivity Profiling The kinase selectivity of this compound was determined using a commercially available kinase panel assay (e.g., KinomeScan™). The assay measures the binding of the compound to a panel of over 250 kinases at a fixed concentration (1 µM). The results are reported as the percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions.
Logical Comparison of Inhibitor Characteristics
The selection of a MEK inhibitor for research or clinical development depends on a balance of potency, selectivity, and pharmacokinetic properties. The following diagram illustrates a logical comparison based on the in vitro data.
Caption: Decision tree for comparing MEK inhibitors based on in vitro data.
Conclusion
The experimental data demonstrates that this compound is a highly potent and selective inhibitor of the MAPK signaling pathway, with a performance profile comparable or superior to the established inhibitor Trametinib and significantly more potent than Selumetinib in the A375 cell line model. Its high selectivity, indicated by minimal off-target kinase interactions, suggests a favorable safety profile. These findings strongly support the further investigation of this compound in preclinical and clinical settings to validate its therapeutic potential.
Independent Verification of HJ445A's Binding Affinity to the MYOF-C2D Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the novel Myoferlin (MYOF) inhibitor, HJ445A, to the MYOF-C2D domain. The performance of this compound is evaluated alongside other known inhibitors of the same domain, supported by experimental data from peer-reviewed studies. Detailed experimental methodologies are provided to facilitate independent verification and replication of the cited findings.
Myoferlin, a protein implicated in cancer progression and metastasis, has emerged as a promising therapeutic target.[1][2] Small molecule inhibitors targeting the C2D domain of MYOF are of significant interest in the development of novel cancer therapies.[1] This guide focuses on the quantitative assessment of the binding affinity of this compound in comparison to other recently developed inhibitors.
Comparative Binding Affinity of MYOF-C2D Inhibitors
The binding affinities of this compound and other notable MYOF-C2D inhibitors are summarized in the table below. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Compound | Binding Affinity (Kd) | Measurement Technique | Reference |
| This compound | 0.17 µM | Not Specified | [3][4][5] |
| YQ456 | 37 nM (0.037 µM) | Surface Plasmon Resonance (SPR) | [6] |
| YQ456 | 214 nM (0.214 µM) | Bio-Layer Interferometry (BLI) | [6] |
| WJ460 (estimated) | ~1.33 µM* | Inferred from comparative data | [6] |
*The binding affinity of WJ460 is estimated based on the finding that YQ456 has a 36-fold higher binding affinity.[6]
Experimental Protocols for Binding Affinity Determination
To ensure the reproducibility and independent verification of the binding affinity data, a detailed experimental protocol for Surface Plasmon Resonance (SPR), a commonly used technique for quantifying biomolecular interactions, is provided below. This protocol is based on the methodology used to determine the binding affinity of YQ456 to the MYOF-C2D domain.[6]
Surface Plasmon Resonance (SPR) Assay
Objective: To quantitatively measure the binding affinity (Kd) of a small molecule inhibitor to the purified MYOF-C2D domain.
Instrumentation: Biacore T200 instrument (GE Healthcare) or equivalent.
Materials:
-
CM5 sensor chip
-
Recombinant human MYOF-C2D domain
-
Small molecule inhibitor (e.g., this compound, YQ456)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Phosphate buffered saline (PBS) with 0.05% Tween 20 (PBST) as running buffer
-
DMSO for compound dilution
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer (PBST).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified MYOF-C2D domain onto the sensor chip surface via standard amine coupling. Dilute the protein in sodium acetate buffer (pH 4.5) to a concentration of 20 µg/mL and inject over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell should be prepared similarly but without the immobilized protein to allow for background subtraction.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (e.g., <1%) to minimize solvent effects.
-
Inject the different concentrations of the inhibitor over the immobilized MYOF-C2D domain and the reference flow cell at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) that does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data and a buffer blank injection from the sensorgram data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the corrected sensorgrams using the instrument's evaluation software.
-
Fit the data to a suitable binding model, such as the 1:1 Langmuir binding model, to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the targeted signaling pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the binding affinity of an inhibitor to the MYOF-C2D domain using SPR.
Caption: Proposed mechanism of action for this compound in inhibiting MYOF-driven cancer progression.
References
- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Item - Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
HJ445A Demonstrates Superior Water Solubility Over Precursor 6y, Enhancing its Potential as a Gastric Cancer Therapeutic Candidate
For Immediate Release
A comparative analysis of the novel MYOF inhibitor, HJ445A, and its precursor, 6y, reveals a significant improvement in aqueous solubility for this compound, a critical attribute for drug development. This enhancement, coupled with its potent inhibitory effects on gastric cancer cells, positions this compound as a promising candidate for further preclinical and clinical investigation.
Myoferlin (MYOF) has emerged as a therapeutic target in various cancers due to its role in promoting tumor growth and metastasis.[1][2] While the initial MYOF inhibitor, 6y, showed promise, its progression was hampered by poor physicochemical properties, notably low water solubility.[1][2] To address this limitation, this compound was synthesized as an optimized analogue of 6y.
Enhanced Aqueous Solubility of this compound
Experimental data confirms a substantial increase in the water solubility of this compound compared to 6y. The aqueous solubility of this compound was determined to be 3.4 µg/mL, representing an approximately 170-fold improvement over 6y, which has an aqueous solubility of 0.02 µg/mL. This marked increase in solubility is a significant step towards better bioavailability and formulation development for a potential therapeutic agent.
| Compound | Aqueous Solubility (µg/mL) | Fold Improvement (vs. 6y) |
| 6y | 0.02 | - |
| This compound | 3.4 | ~170 |
Experimental Determination of Aqueous Solubility
The aqueous solubility of both compounds was determined using a kinetic solubility assay with High-Performance Liquid Chromatography (HPLC) for quantification.
Experimental Protocol:
-
Stock Solution Preparation: A 10 mM stock solution of each compound (this compound and 6y) was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution Preparation: The DMSO stock solution was diluted with phosphate-buffered saline (PBS, pH 7.4) to generate a series of working solutions with final compound concentrations ranging from 0.01 to 100 µM. The final DMSO concentration was maintained at 1% in all working solutions.
-
Equilibration: The working solutions were shaken at room temperature for 24 hours to reach equilibrium.
-
Sample Preparation for Analysis: Following equilibration, the solutions were filtered through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Quantification by HPLC: The concentration of the dissolved compound in the filtrate was quantified using a validated HPLC method with a standard curve.
The Role of MYOF in Gastric Cancer Signaling
Myoferlin is a transmembrane protein that plays a significant role in various cellular processes, including cell migration, proliferation, and membrane repair. In the context of gastric cancer, MYOF has been shown to contribute to tumor progression. One of the proposed mechanisms involves the regulation of reactive oxygen species (ROS). MYOF can disturb the redox equilibrium within cancer cells, leading to increased ROS levels. This elevation in ROS can, in turn, promote the migration of gastric cancer cells. Therefore, inhibiting MYOF with agents like this compound is a promising strategy to disrupt these oncogenic signaling pathways.
Conclusion
The significantly improved water solubility of this compound over its predecessor, 6y, is a critical advancement in the development of potent and selective MYOF inhibitors. This enhanced physicochemical property, combined with its demonstrated biological activity against gastric cancer cells, underscores the potential of this compound as a viable therapeutic candidate. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for HJ445A
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of HJ445A, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical to protect both laboratory staff and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the following safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective, chemically resistant gloves.
-
Body Protection: Don an impervious clothing article, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
General Handling:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound.[1]
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements associated with this compound.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Hazardous to the Aquatic Environment, Long-Term Hazard | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory standards. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Designate a specific, compatible, and leak-proof container for this compound waste. This container should be clearly labeled as "Hazardous Waste."
-
The original container may be used for waste collection if it is in good condition.
-
For liquid waste solutions containing this compound, use a container made of a material that will not react with the solvent.
-
For solid waste, such as contaminated consumables (e.g., weighing paper, pipette tips), collect them in a designated, sealed plastic bag or container.
2. Waste Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other constituents in the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
A clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
3. Waste Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure that the this compound waste is segregated from incompatible chemicals. For instance, store it separately from acids and bases.
-
The waste container must be kept closed at all times, except when adding waste.
-
Place the primary waste container within a secondary containment bin or tray to prevent spills.
4. Request for Waste Pickup:
-
Once the waste container is full (do not overfill; leave at least 10% headspace) or has been in accumulation for the maximum allowable time per your institution's policy (e.g., 9-12 months), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Follow their specific procedures for waste pickup requests.
5. Emergency Procedures for Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or commercial sorbent pads.
-
Collect the absorbed material and any contaminated soil or items into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling HJ445A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective myoferlin (MYOF) inhibitor, HJ445A (CAS No. 3032441-59-8). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity. This compound is a potent bioactive compound intended for laboratory use only.
Personal Protective Equipment (PPE) and Hazard Control
Given that comprehensive toxicological data for this compound is not publicly available, handling should proceed with the assumption that the compound is hazardous. A risk assessment should be conducted before handling. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications & Rationale |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Nitrile provides good chemical resistance for incidental contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times to protect against splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | Fully buttoned lab coat to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid this compound and preparation of its solutions must be performed in a chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring safety.
Receiving and Storage:
-
Initial Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed container, protected from light and moisture. For long-term storage of the solid compound, refer to the supplier's recommendation, which is typically at -20°C.
-
Stock Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
Workflow for Handling Solid this compound:
The following diagram outlines the mandatory workflow for handling powdered this compound to minimize exposure risk.
Caption: Workflow for handling solid this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Final Disposal: Dispose of all waste contents through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
This compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then further diluted for experimental use.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
Protocol for a 10 mM DMSO Stock Solution:
-
Calculate Mass: Determine the mass of this compound needed. (Molecular Weight: ~446.5 g/mol ). For 1 mL of a 10 mM solution, you would need 4.465 mg.
-
Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of solid this compound into a sterile vial.
-
Dissolving: Add the appropriate volume of DMSO to the vial. For a 10 mM stock, if you weighed 4.465 mg, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture:
-
For in vitro experiments, the DMSO stock solution is serially diluted with cell culture medium to achieve the final desired concentrations (e.g., 0.1 µM, 0.2 µM, 0.4 µM, 0.8 µM).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway Context
This compound functions by inhibiting myoferlin (MYOF), a protein implicated in cancer cell proliferation and migration. The simplified logical relationship is outlined below.
Caption: Simplified mechanism of this compound in cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
